4-Pentyloxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-pentoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKSJLAGACWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405543 | |
| Record name | 4-Pentyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146449-90-3 | |
| Record name | 4-Pentyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Pentyloxyphenylboronic Acid
CAS Number: 146449-90-3
This technical guide provides a comprehensive overview of 4-Pentyloxyphenylboronic acid, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in modern synthetic chemistry and materials science.
Compound Identification and Properties
This compound, also known as 4-(n-Pentyloxy)benzeneboronic acid, is an arylboronic acid characterized by a phenyl ring substituted with a pentyloxy group and a boronic acid moiety. This structure makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| CAS Number | 146449-90-3 | |
| Molecular Formula | C₁₁H₁₇BO₃ | |
| Molecular Weight | 208.06 g/mol | |
| Appearance | White to orange crystalline powder | |
| Melting Point | 98-100 °C | |
| Boiling Point | 355.3 ± 44.0 °C (Predicted) | |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |
| Purity | ≥97% | |
| Storage Temperature | Room temperature, recommended under inert gas (2-8°C for long term) |
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. Below are detailed representative protocols for its synthesis and a key application.
Representative Synthesis of this compound
The synthesis can be approached as a two-step process: (1) Williamson ether synthesis to form the pentyloxy-substituted precursor, followed by (2) conversion to the boronic acid via a Grignard reaction.
This step involves the reaction of 4-bromophenol with a pentyl halide.
-
Reagents:
-
4-Bromophenol (1.0 eq.)
-
1-Bromopentane (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetone or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a round-bottom flask, add 4-bromophenol, potassium carbonate, and the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under vacuum and purify the resulting crude product by column chromatography or distillation to yield pure 1-bromo-4-pentyloxybenzene.
-
This procedure involves the formation of a Grignard reagent from 1-bromo-4-pentyloxybenzene, followed by reaction with a trialkyl borate.
-
Reagents:
-
1-Bromo-4-pentyloxybenzene (1.0 eq.)
-
Magnesium (Mg) turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Triisopropyl borate (1.5 eq.)
-
Aqueous Hydrochloric Acid (HCl, e.g., 1 M)
-
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Place magnesium turnings in a flask and add a small amount of anhydrous THF.
-
Dissolve 1-bromo-4-pentyloxybenzene in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or a crystal of iodine).
-
Once the reaction begins, add the remaining solution of 1-bromo-4-pentyloxybenzene dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed.
-
Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).
-
Slowly add triisopropyl borate dropwise, ensuring the temperature remains below -60°C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a stirred solution of cold aqueous HCl.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a water/ethanol mixture) to yield this compound.
-
Caption: Synthesis workflow for this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.[1][2]
-
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Core Applications in Research and Development
This compound is a key building block in several advanced scientific fields due to its favorable properties and reactivity.
Organic Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4] The pentyloxy group enhances solubility in organic solvents, which is advantageous for reaction conditions and purification.
Materials Science
The rigid aromatic core and the reactive boronic acid handle make this compound suitable for creating novel polymers and organic electronic materials.[3] The resulting biaryl structures are often used in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated systems formed via coupling are crucial for charge transport and luminescent properties.
-
Liquid Crystals: The elongated molecular shape of the coupled products is a key feature for liquid crystalline materials.
Biomedical and Drug Development
In the biomedical field, phenylboronic acid derivatives are of significant interest.
-
Drug Discovery: It serves as a crucial intermediate for synthesizing complex biaryl structures found in many drug candidates.[4]
-
Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in creating glucose-responsive systems for controlled insulin release or targeted drug delivery to cancer cells, which often overexpress sialic acid (a diol-containing sugar).[4]
-
Sensors: The ability to bind with diols also makes it a valuable component in the design of fluorescent or electrochemical sensors for carbohydrates and other biologically important molecules.[4]
Mandatory Visualizations
The following diagrams illustrate the key chemical processes and relationships involving this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key application areas of this compound.
References
In-Depth Technical Guide: 4-Pentyloxyphenylboronic Acid
This technical guide provides a comprehensive overview of 4-Pentyloxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound, with the CAS number 146449-90-3, is an organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions.[1][2] Its chemical structure consists of a phenylboronic acid moiety substituted with a pentyloxy group at the para position. This substitution enhances its solubility in organic solvents, a valuable property for various reaction conditions.[3]
Molecular Formula: C₁₁H₁₇BO₃[1][2]
Molecular Weight: 208.06 g/mol [1][2]
Below is a table summarizing the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 208.06 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][2] |
| CAS Number | 146449-90-3 | [1][2] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [1] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.71 ± 0.16 (Predicted) | [1] |
| Appearance | White to orange to green powder to crystal | [4][5] |
Applications in Organic Synthesis
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][7]
Experimental Protocol: Suzuki-Miyaura Coupling
This section details a generalized protocol for the Suzuki-Miyaura coupling reaction using this compound with an aryl halide.
Reaction:
Materials:
-
This compound (1.2 - 1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME, 5-10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chembk.com [chembk.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:146449-90-3,4-戊氧基苯硼酸,(4-PENTYLOXYPHENYL)BORONIC ACID [en.chemfish.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 146449-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 146449-90-3 | TCI AMERICA [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Pentyloxyphenylboronic Acid
This technical guide provides a detailed protocol for the synthesis of 4-pentyloxyphenylboronic acid, a key intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a Grignard reaction.[3][4][5] This well-established method involves the formation of a Grignard reagent from an appropriate aryl halide, which then reacts with a trialkyl borate ester. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. This approach is favored for its reliability and scalability.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of arylboronic acids via Grignard reagents.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1-Bromo-4-pentyloxybenzene | C₁₁H₁₅BrO | 243.14 | Starting material |
| Magnesium turnings | Mg | 24.31 | For Grignard reagent formation |
| Iodine | I₂ | 253.81 | As an activator for Magnesium |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent, must be dry |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron source |
| Hydrochloric acid (HCl) | HCl | 36.46 | For workup, aqueous solution (e.g., 2 M) |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Recrystallization solvent |
Step-by-Step Procedure
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.
-
Dissolve 1-bromo-4-pentyloxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromo-4-pentyloxybenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 1-bromo-4-pentyloxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation Reaction
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid (2 M) until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
The purified product should be a white to off-white solid.
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | Based on 1.0 equivalent of 1-bromo-4-pentyloxybenzene |
| Expected Actual Yield | 70-85% |
| Purity | >97% (after recrystallization) |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Anhydrous solvents are crucial for the success of the Grignard reaction.[3][6]
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
(4-(Pentyloxy)phenyl)boronic acid physical properties
An In-depth Technical Guide to the Physical Properties of (4-(Pentyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (4-(Pentyloxy)phenyl)boronic acid, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work, particularly in cross-coupling reactions.
Core Physical and Chemical Properties
(4-(Pentyloxy)phenyl)boronic acid is an organic compound that is a derivative of phenylboronic acid. It is characterized by a pentyloxy group (-OC5H11) attached to the phenyl ring. This modification influences its solubility and reactivity in various organic solvents.
Quantitative Physical Properties
The key physical properties of (4-(Pentyloxy)phenyl)boronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 146449-90-3 | N/A |
| Molecular Formula | C11H17BO3 | |
| Molecular Weight | 208.06 g/mol | |
| Melting Point | 98-100 °C | |
| Boiling Point (Predicted) | 355.3 ± 44.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.71 ± 0.16 | N/A |
Solubility Profile
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (4-(Pentyloxy)phenyl)boronic acid are crucial for reproducible research. Below are generalized, yet detailed, methodologies for key experiments.
Synthesis of (4-(Pentyloxy)phenyl)boronic acid
A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a representative protocol that can be adapted for the synthesis of (4-(Pentyloxy)phenyl)boronic acid.
Materials:
-
1-bromo-4-(pentyloxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-(pentyloxy)benzene in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to hydrolyze the borate ester. The mixture is stirred for 1 hour.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield (4-(Pentyloxy)phenyl)boronic acid as a white solid.
Melting Point Determination
The melting point of (4-(Pentyloxy)phenyl)boronic acid can be determined using a standard melting point apparatus.[1][2]
Materials:
-
(4-(Pentyloxy)phenyl)boronic acid, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Solubility Determination (Dynamic Method)
The dynamic or synthetic method is a reliable technique for determining the solubility of a solid in a liquid.
Materials:
-
(4-(Pentyloxy)phenyl)boronic acid
-
Solvent of interest
-
Jacketed glass vessel with a stirrer and a temperature probe
-
Circulating water bath
-
Light source and detector (turbidimeter)
Procedure:
-
Sample Preparation: A known mass of (4-(Pentyloxy)phenyl)boronic acid is added to a known volume or mass of the solvent in the glass vessel to create a biphasic mixture.
-
Heating and Observation: The mixture is stirred continuously while the temperature is slowly increased via the circulating water bath. The turbidity of the solution is monitored using the light source and detector.
-
Equilibrium Point: The temperature at which the solution becomes clear (the last solid particle dissolves) is recorded as the equilibrium solubility temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different concentrations of the solute to generate a solubility curve as a function of temperature.
Application in Suzuki Coupling Reactions
(4-(Pentyloxy)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Below is a diagram illustrating the general workflow of a Suzuki coupling reaction utilizing (4-(Pentyloxy)phenyl)boronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This guide provides foundational knowledge on the physical properties and handling of (4-(Pentyloxy)phenyl)boronic acid. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemical.
References
An In-depth Technical Guide on the Solubility of 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-pentyloxyphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility, based on established methods for analogous boronic acids.
Physicochemical Properties
This compound is an organic compound that is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 146449-90-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][2] |
| Molecular Weight | 208.06 g/mol | [1][2] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [1][2] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1][2] |
| pKa | 8.71 ± 0.16 (Predicted) | [1] |
Solubility Data
Qualitative Solubility Summary
Based on available information and the known properties of similar boronic acids, the following table summarizes the expected solubility of this compound.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Supporting Evidence |
| Aqueous | Water | Low to Slightly Soluble | Arylboronic acids generally exhibit low solubility in water. For instance, the solubility of phenylboronic acid is 1.9 g/100 g of water at 20°C. The presence of the lipophilic pentyloxy group in this compound is expected to further decrease its aqueous solubility.[4][5] |
| Alcohols | Methanol, Ethanol | Soluble | General chemical supplier information suggests solubility in alcohols. This is consistent with the polar nature of both the boronic acid moiety and the solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High Solubility | Phenylboronic acid shows high solubility in ethers.[5][6] Ethers are common solvents for reactions involving boronic acids, such as the Suzuki-Miyaura coupling. |
| Ketones | Acetone, 3-Pentanone | High Solubility | Phenylboronic acid exhibits high solubility in ketones.[5][6] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate Solubility | Phenylboronic acid has moderate solubility in chloroform.[5][6] |
| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low Solubility | Phenylboronic acid displays very low solubility in hydrocarbon solvents.[5][6] The non-polar nature of these solvents is not conducive to solvating the polar boronic acid. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. |
Experimental Protocols for Solubility Determination
The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of this compound. These protocols are based on methods reported for other boronic acids.[4][7][8][9]
3.1. Dynamic (Turbidity) Method
This method is used to determine the temperature at which a known concentration of the solute completely dissolves in a solvent, which corresponds to a point on the solubility curve.
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a light source and detector (luminance probe) to measure the turbidity of the solution.
-
Procedure:
-
A precise amount of this compound and the chosen solvent are weighed into the glass vessel to create a mixture of known composition.
-
The mixture is heated at a controlled rate (e.g., 0.1 °C/min) while being continuously stirred.
-
The intensity of light transmitted through the solution is monitored by the luminance probe.
-
The temperature at which the last solid particles dissolve, indicated by a sharp increase in light transmittance (disappearance of turbidity), is recorded as the solubility temperature for that specific concentration.
-
The process is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).
-
3.2. Thermodynamic (Shake-Flask) Method
This is a classic and reliable method for determining equilibrium solubility at a constant temperature.
-
Apparatus: Vials with tight-fitting caps, a constant temperature shaker or agitator, and an analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Procedure:
-
An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent.
-
The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached. It is crucial that excess solid remains at the end of this period.
-
After equilibration, the samples are allowed to stand to let the undissolved solid settle.
-
An aliquot of the supernatant is carefully removed and filtered (using a filter compatible with the solvent) to remove any remaining solid particles.
-
The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique. This concentration represents the equilibrium solubility at that temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in public literature, a strong qualitative understanding can be inferred from the behavior of similar arylboronic acids. The compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and ketones, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust methods for in-house determination. A thorough understanding of solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
References
- 1. chembk.com [chembk.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:146449-90-3,4-戊氧基苯硼酸,(4-PENTYLOXYPHENYL)BORONIC ACID [en.chemfish.com]
- 3. (4-PENTYLOXYPHENYL)BORONIC ACID | 146449-90-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Pentyloxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the spectral data for 4-pentyloxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra are also provided.
Core Data Presentation
While a complete, experimentally verified spectral dataset for this compound (CAS No. 146449-90-3) is not consistently available across public databases, this section presents the expected spectral data based on the analysis of its chemical structure and comparison with analogous compounds.
Molecular Structure:
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | Doublet (d) | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.9-7.0 | Doublet (d) | 2H | Ar-H (ortho to -O-C₅H₁₁) |
| ~4.8-5.5 | Broad Singlet (br s) | 2H | B(OH)₂ |
| ~4.0 | Triplet (t) | 2H | -O-CH₂- |
| ~1.7-1.8 | Multiplet (m) | 2H | -O-CH₂-CH₂- |
| ~1.3-1.5 | Multiplet (m) | 4H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet (t) | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | Ar-C-O |
| ~136 | Ar-C-H (ortho to -B(OH)₂) |
| ~128 (broad) | Ar-C-B(OH)₂ |
| ~114 | Ar-C-H (ortho to -O-C₅H₁₁) |
| ~68 | -O-CH₂- |
| ~29 | -O-CH₂-CH₂- |
| ~28 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, often dimeric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data
The following are predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₁H₁₇BO₃, Exact Mass: 208.1271).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.13436 |
| [M+Na]⁺ | 231.11630 |
| [M-H]⁻ | 207.11980 |
| [M]⁺ | 208.12653 |
| [M+H-H₂O]⁺ | 191.12434 |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Solvent : DMSO-d₆ (or other as prepared).
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16 to 64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : -2 to 12 ppm.
-
Referencing : The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz or higher field NMR spectrometer.
-
Solvent : DMSO-d₆ (or other as prepared).
-
Temperature : 298 K.
-
Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans : 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0-200 ppm.
-
Referencing : The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode : Positive or negative ion mode.
-
Infusion : The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
Mass Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 100-150 °C.
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Commercial Availability and Technical Guide for 4-Pentyloxyphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyphenylboronic acid, with CAS number 146449-90-3, is a versatile synthetic intermediate that is gaining prominence in various fields of chemical research and development. Its unique molecular structure, featuring a phenylboronic acid moiety coupled with a pentyloxy group, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, detailed experimental protocols for its synthesis and application, and insights into its diverse applications.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Tokyo Chemical Industry (TCI) | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | >97.0% | 1g, 5g[1] |
| Chem-Impex | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | 97-105% (by titration) | 1g, 5g[2] |
| ChemBK | 146449-90-3 | C₁₁H₁₇BO₃ | 208.06 | Not specified | Inquire |
| Santa Cruz Biotechnology | 1072944-31-0 (related compound) | Not specified | Not specified | Research Use Only | Inquire[3] |
Note: Purity specifications, especially those expressed as a range, may be influenced by the presence of varying amounts of the corresponding boronic acid anhydride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
| Property | Value | Reference |
| CAS Number | 146449-90-3 | [4] |
| Molecular Formula | C₁₁H₁₇BO₃ | [4] |
| Molecular Weight | 208.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 98-100 °C | [4] |
| Boiling Point | 355.3 ± 44.0 °C (Predicted) | [4] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as diethyl ether and N,N-Dimethylformamide (DMF). | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-hydroxyphenylboronic acid.[5]
Materials:
-
4-Hydroxyphenylboronic acid
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylboronic acid (13.8 g, 0.1 mol) in DMF (100 mL).
-
To this solution, add potassium carbonate (41.4 g, 0.3 mol) and 1-bromopentane (18.1 g, 0.12 mol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into 300 mL of ice-water.
-
Acidify the aqueous mixture to a pH of 3-4 using 1 M HCl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a white solid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a liquid crystal compound.[5]
Materials:
-
2-Pentyl-5-bromopyrimidine (or other suitable aryl halide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 2-pentyl-5-bromopyrimidine (2.29 g, 10 mmol), this compound (2.29 g, 11 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).
-
Add 1,2-dimethoxyethane (50 mL) and 2 M sodium carbonate solution (20 mL).
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Separate the organic layer and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired coupled product.
Applications
The utility of this compound extends beyond a simple building block, with applications in several cutting-edge areas of research.
-
Organic Synthesis: Its primary application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4]
-
Materials Science: It is used in the synthesis of liquid crystals, polymers, and dyes.[4][5] The pentyloxy chain can impart desirable solubility and mesomorphic properties in liquid crystal applications.
-
Drug Discovery and Medicinal Chemistry: Phenylboronic acids, in general, are being explored for their potential in drug delivery systems and as targeted therapies.[2][6] The ability of the boronic acid moiety to interact with diols makes it a candidate for developing sensors and targeted delivery vehicles.[2]
-
Fluorescent Sensors: Boronic acid-based compounds are widely investigated for their use in fluorescent sensors for the detection of biologically relevant molecules like carbohydrates and metal ions.[7][8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
General Hazards: It is irritating to the eyes, respiratory system, and skin.[4]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of soap and water.
Visualizing Workflows and Relationships
To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided in DOT language.
Caption: Synthesis workflow for this compound.
Caption: Suzuki-Miyaura coupling reaction pathway.
Caption: Quality control logical relationship for this compound.
References
- 1. This compound | 146449-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 4-Pentyloxyphenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-Pentyloxyphenylboronic Acid
Introduction
This compound (also known as 4-Amyloxyphenylboronic acid) is an important organoboron compound widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The stability of boronic acids is a critical factor for researchers and drug development professionals, as degradation can lead to inconsistent reaction yields, impurity formation, and a reduction in shelf-life. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound, supported by experimental protocols and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 146449-90-3 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molar Mass | 208.06 g/mol [1][2] |
| Appearance | White to Orange to Green powder or crystal[2] |
| Melting Point | 98-100°C[1] |
| Boiling Point | 355.3 ± 44.0 °C (Predicted)[1] |
| pKa | 8.71 ± 0.16 (Predicted)[1] |
Stability Profile of this compound
Arylboronic acids are known to be sensitive to several environmental factors. Understanding these sensitivities is crucial for maintaining the integrity of this compound.
Key Factors Affecting Stability
-
Moisture and Hydrolysis: Boronic acids are susceptible to hydrolysis.[3] Water can interact with the compound, potentially leading to the formation of boroxines (anhydrides) or other hydrated species. While the product is often supplied as a mixture containing varying amounts of its anhydride, excessive moisture can promote further degradation.[2] The presence of moisture is a well-documented factor that can affect the stability of solid-state pharmaceuticals and reagents by promoting chemical degradation.[4][5]
-
Oxygen and Oxidation: Like most boronic acids, this compound is sensitive to oxygen.[3] The boronic acid group can be cleaved through oxidative pathways, a common degradation route for these compounds.[6] This necessitates handling and storage under an inert atmosphere to prevent oxidative degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[7][8] Recommended storage temperatures are generally low to minimize the rate of decomposition. Long-term stability studies often reveal that degradation pathways follow Arrhenius kinetics, where reaction rates increase with temperature.[9]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradation reactions in sensitive organic molecules. Therefore, it is recommended to store this compound in a dark place.[2]
-
pH: The stability of boronic acids can be pH-dependent. Protodeboronation, a key degradation pathway, is known to be rapid under both acidic and basic conditions, while being slowest around a neutral pH.[10]
Primary Degradation Pathways
The degradation of arylboronic acids typically proceeds through two main pathways:
-
Deboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process, also known as protodeboronation, can be catalyzed by acids, bases, or metal ions.[3][10] Sterically hindered and electron-rich arylboronic acids are particularly prone to this degradation.[3][10]
-
Oxidative Degradation: The boronic acid moiety can be oxidized, leading to the cleavage of the C-B bond and formation of a phenol.[6] This is a significant pathway, especially in the presence of oxygen or other oxidizing agents.
The general sensitivity of arylboronic acids suggests that controlling residual levels in Active Pharmaceutical Ingredients (APIs) may become a regulatory concern, as they can be considered potentially genotoxic impurities.[3][10]
Summary of Stability Factors
| Factor | Impact on Stability | Recommended Precaution |
| Moisture | High | Store in a dry, tightly sealed container. Avoid exposure to humidity. |
| Oxygen | High | Store and handle under an inert atmosphere (e.g., Argon, Nitrogen).[1][11] |
| Temperature | Medium-High | Store at recommended cool temperatures (2-8°C or <15°C).[1][2] Avoid heat. |
| Light | Medium | Store in a dark place or in an amber vial to protect from light.[2] |
| Incompatible Materials | High | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11] |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.
Storage Conditions
Different suppliers provide slightly varied storage recommendations, but the core principles remain consistent: keep the material cool, dry, and away from air and light.
| Supplier/Source | Recommended Storage Temperature | Atmosphere |
| ChemBK | 2-8°C[1] | Under inert gas (Nitrogen or Argon)[1] |
| TCI Chemicals | Room Temperature (Recommended in a cool and dark place, <15°C)[2] | Not specified, but cool and dark implies protection from degradation factors. |
| Fisher Scientific | Keep containers tightly closed in a dry, cool and well-ventilated place.[11] | Store under an inert atmosphere.[11] |
Based on this data, the optimal storage condition is 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container.
Safe Handling Procedures
This compound is classified as an irritant.[1] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[1][11] Do not ingest or inhale.[11]
-
First Aid:
Handling and Storage Workflow
The following diagram illustrates the recommended workflow for managing this compound from receipt to experimental use.
Caption: Recommended workflow for handling and storage of this compound.
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound under stress conditions, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions and analyzing the resulting degradation.
Objective: To identify the degradation pathways and the susceptibility of this compound to hydrolysis, oxidation, heat, and light.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate the parent compound from its potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. After incubation, cool the solution and neutralize with 1N NaOH. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 4 hours. After incubation, cool the solution and neutralize with 1N HCl. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. After exposure, prepare a solution of ~0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid powder to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). After exposure, prepare a solution of ~0.1 mg/mL in the mobile phase.
-
Control Sample: Prepare a solution of the unstressed compound at the same final concentration (~0.1 mg/mL).
-
-
Analysis:
-
Inject all samples (stressed and control) into the HPLC system.
-
Analyze the chromatograms to determine the percentage of the remaining parent compound and the formation of any degradation products. Calculate the mass balance to ensure all major degradants are accounted for.
-
This protocol provides a framework for systematically evaluating the stability of this compound and identifying conditions that must be avoided to maintain its integrity.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 146449-90-3 | TCI AMERICA [tcichemicals.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Alkoxyphenylboronic Acids
Introduction
4-Alkoxyphenylboronic acids are a pivotal class of reagents in modern organic synthesis, serving as indispensable building blocks in a myriad of chemical transformations. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and materials science industries. The alkoxy group at the para-position offers a versatile handle to modulate the electronic properties and solubility of the resulting coupled products, making these compounds highly valuable in the design and synthesis of complex molecules and active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-alkoxyphenylboronic acids. It details two of the most prevalent and effective routes: the Grignard reagent pathway and the lithiation-borylation approach. This document is intended to be a practical resource, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid researchers in the successful synthesis and purification of these important chemical intermediates.
Core Synthetic Methodologies
The synthesis of 4-alkoxyphenylboronic acids predominantly relies on two robust organometallic strategies: the reaction of a Grignard reagent with a borate ester and the directed ortho-metalation (DoM) followed by borylation, often referred to as lithiation-borylation. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Grignard Reagent Route
The Grignard route is a classic and widely employed method for the synthesis of arylboronic acids. This pathway involves the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding 4-alkoxyaryl halide, which then acts as a nucleophile, attacking an electrophilic boron source, typically a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired 4-alkoxyphenylboronic acid.
A general workflow for the Grignard reagent route is depicted below:
Figure 1: General workflow for the synthesis of 4-alkoxyphenylboronic acids via the Grignard reagent route.
This protocol is a representative example for the synthesis of 4-alkoxyphenylboronic acids via the Grignard route.[1]
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Tri-isopropyl borate
-
10% Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (11.96 g, 0.49 mol).[1] The system is purged with dry nitrogen. A solution of 4-bromoanisole (80.0 g, 0.43 mol) in anhydrous THF (300 ml) is added to the dropping funnel.[1] A small portion of the 4-bromoanisole solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by gentle reflux), the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, a solution of tri-isopropyl borate (161.7 g, 0.86 mol) in anhydrous THF (50 ml) is prepared and cooled to -78 °C using a dry ice/acetone bath.[1] The freshly prepared Grignard reagent solution is then added dropwise to the cooled borate solution under a nitrogen atmosphere, maintaining the temperature below -70 °C.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight with continuous stirring.[1]
-
Hydrolysis and Workup: The reaction mixture is stirred with 10% hydrochloric acid (300 ml) for 1 hour at room temperature.[1] The product is then extracted with diethyl ether (2 x 200 ml). The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.[1]
-
Purification: The solvent is removed under reduced pressure to yield a crude solid.[1] The crude 4-methoxyphenylboronic acid can be purified by recrystallization from water to afford colorless crystals.[1]
Lithiation-Borylation Route
The lithiation-borylation pathway offers an alternative and often complementary approach to the Grignard method. This strategy is particularly useful for substrates that are not readily converted to Grignard reagents or for achieving different regioselectivity. The process typically involves the deprotonation of a 4-alkoxyaryl precursor with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting aryllithium species is then quenched with an electrophilic boron source, similar to the Grignard route.
A general workflow for the lithiation-borylation route is presented below:
Figure 2: General workflow for the synthesis of 4-alkoxyphenylboronic acids via the lithiation-borylation route.
This protocol provides a general procedure that can be adapted for the synthesis of various 4-alkoxyphenylboronic acids via lithiation-borylation.
Materials:
-
1-Bromo-4-propoxybenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-4-propoxybenzene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. To this, add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add trimethyl borate (1.2 equiv) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). Extract the mixture with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-propoxyphenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Quantitative Data Summary
The yields of 4-alkoxyphenylboronic acids can vary depending on the specific substrate, the chosen synthetic route, and the reaction conditions. The following tables provide a summary of reported yields for the synthesis of various 4-alkoxyphenylboronic acids.
Table 1: Yields for the Grignard Reagent Route
| Alkoxy Group (R) | Starting Material | Boron Source | Yield (%) | Reference |
| Methoxy | 4-Bromoanisole | Tri-isopropyl borate | 60-70 | [1] |
| Methoxy | 2-(1-adamantyl)-4-bromoanisole | Trimethyl borate | 69 | [2] |
| Ethoxy | 4-Bromoethoxybenzene | Tri-isopropyl borate | ~65 | Estimated |
| Propoxy | 4-Bromopropoxybenzene | Trimethyl borate | ~60 | Estimated |
| Butoxy | 4-Bromobutoxybenzene | Trimethyl borate | ~55 | Estimated |
Table 2: Yields for the Lithiation-Borylation Route
| Alkoxy Group (R) | Starting Material | Boron Source | Yield (%) | Reference |
| Methoxy | 4-Bromoanisole | Trimethyl borate | 75-85 | [3] |
| Ethoxy | 4-Bromoethoxybenzene | Trimethyl borate | ~70-80 | Estimated |
| Propoxy | 1-Bromo-4-propoxybenzene | Trimethyl borate | ~70 | Estimated |
| Butoxy | 1-Bromo-4-butoxybenzene | Trimethyl borate | ~65-75 | Estimated |
Note: "Estimated" yields are based on typical ranges for these reactions as specific literature values for these exact substrates were not found during the search.
Purification of 4-Alkoxyphenylboronic Acids
The purification of 4-alkoxyphenylboronic acids is a critical step to obtain material of high purity, which is often required for subsequent applications, particularly in catalysis. Common impurities include the corresponding boroxine (a cyclic anhydride), unreacted starting materials, and byproducts from the reaction.
Experimental Protocol: Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid boronic acids.[4][5][6][7]
Materials:
-
Crude 4-alkoxyphenylboronic acid
-
Appropriate solvent or solvent mixture (e.g., water, ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the chosen solvent at its boiling point.[4]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.[5] Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for a period of time after it has reached room temperature.[4]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Experimental Protocol: Purification by Extractive Workup
An extractive workup is essential to remove inorganic salts and water-soluble impurities after the hydrolysis step of the synthesis.
Procedure:
-
After quenching the reaction and acidifying the aqueous layer, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine (saturated aqueous sodium chloride solution). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude boronic acid.
Conclusion
The synthesis of 4-alkoxyphenylboronic acids is a well-established field with reliable and scalable methods available to researchers. Both the Grignard reagent route and the lithiation-borylation approach offer effective means to access these valuable compounds. The choice of method will be dictated by the specific substrate and the desired reaction scale. Careful execution of the experimental protocols and meticulous purification are paramount to obtaining high-purity materials suitable for demanding applications in modern organic synthesis. This guide provides a solid foundation for researchers to confidently prepare and utilize 4-alkoxyphenylboronic acids in their synthetic endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile chemistry of phenylboronic acid (PBA) and its derivatives has positioned them as a burgeoning class of molecules in modern drug discovery. Their unique ability to form reversible covalent bonds with diols has opened up a plethora of therapeutic applications, ranging from potent enzyme inhibitors to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core aspects of novel phenylboronic acid derivatives, focusing on their synthesis, biological activity, and the intricate signaling pathways they modulate.
Quantitative Analysis of Biological Activity
The therapeutic potential of novel phenylboronic acid derivatives is underscored by their potent inhibitory activity against key enzymes implicated in various diseases. The following tables summarize the quantitative data for two major classes of targets: β-lactamases, which are crucial in combating antibiotic resistance, and proteasomes, a cornerstone of cancer therapy.
Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Phenylboronic Acid (PBA) | AmpC | 15 µM | - | [1] |
| 3-Nitrophenylboronic acid | AmpC | 1.1 µM | - | [1] |
| 3-Aminophenylboronic acid | AmpC | 0.9 µM | - | [1] |
| 3-Carboxyphenylboronic acid | AmpC | 0.2 µM | - | [1] |
| [3-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | 0.45 µM | - | [2] |
| [3-(2-carboxyvinyl)phenyl]boronic acid | AmpC | 1.2 µM | - | [2] |
| 4-(N-allylsulfamoyl)phenylboronic acid | - | - | - | [3] |
| 4-(3-butenesulfonyl)-phenylboronic acid | - | - | - | [3] |
Note: IC₅₀ values are concentration-dependent and may vary based on experimental conditions. Kᵢ values provide a more direct measure of inhibitor potency.
Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against Proteasomes
| Compound | Proteasome Subunit(s) | IC₅₀ | Cell Line | Reference |
| Dipeptidyl boronic acid 15 | 20S Proteasome | 4.60 nM | U266 | [4] |
| Dipeptidyl boronic acid 16 | 20S Proteasome | - | - | [4] |
| Bortezomib (Velcade®) | 20S Proteasome | 7.05 nM | U266 | [4] |
| ZINC09519392 (α-ketoamide) | cCP and iCP | 107 µM | - | [5] |
Note: cCP refers to the constitutive proteasome and iCP to the immunoproteasome. Different cell lines can exhibit varying sensitivity to proteasome inhibitors.
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenylboronic acid derivatives stem from their ability to modulate critical cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for proteasome and β-lactamase inhibitors.
Proteasome Inhibition Signaling Cascade
Phenylboronic acid-based proteasome inhibitors, such as bortezomib and novel dipeptidyl derivatives, target the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis.[4]
Caption: Signaling pathway of proteasome inhibition by phenylboronic acid derivatives.
Mechanism of β-Lactamase Inhibition
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. Phenylboronic acid derivatives act as transition-state analog inhibitors, forming a reversible covalent bond with the active site serine of the β-lactamase, thereby preventing the hydrolysis of the antibiotic.[1]
Caption: Mechanism of β-lactamase inhibition by phenylboronic acid derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of novel phenylboronic acid derivatives and the assessment of their biological activity.
Synthesis of Novel Sulfonamide- and Sulfonyl-Phenylboronic Acids
This protocol describes the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid, which can serve as scaffolds for further derivatization.[3]
3.1.1. Synthesis of N-allyl-4-bromobenzenesulfonamide
-
To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C and add allylamine (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-allyl-4-bromobenzenesulfonamide.
3.1.2. Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
-
Dissolve N-allyl-4-bromobenzenesulfonamide (1 equivalent) in a mixture of dry THF and toluene (4:1 v/v).
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add triisopropyl borate (5 equivalents) to the solution.
-
Slowly add n-butyllithium (1.1 equivalents in hexanes) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-(N-allylsulfamoyl)phenylboronic acid.
3.1.3. Synthesis Workflow
Caption: Synthetic workflow for a novel sulfonamide-phenylboronic acid.
Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome in the presence of inhibitors.
Materials:
-
20S human proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Assay buffer: 20 mM Tris-HCl, pH 7.5
-
Test compounds (phenylboronic acid derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be less than 1%.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the test compound dilution or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 25 µL of 20S proteasome (final concentration ~0.5 nM) to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 100 µM) to all wells.
-
Immediately measure the fluorescence intensity at 37 °C every 5 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
β-Lactamase Inhibition Assay
This assay determines the inhibitory potency of phenylboronic acid derivatives against a specific β-lactamase using the chromogenic substrate nitrocefin.[2]
Materials:
-
Purified β-lactamase (e.g., AmpC, KPC-2)
-
Nitrocefin (chromogenic cephalosporin)
-
Assay buffer: 50 mM sodium phosphate, pH 7.0
-
Test compounds (phenylboronic acid derivatives) dissolved in DMSO
-
96-well clear microplate
-
Spectrophotometric plate reader (486 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound dilution, and the β-lactamase enzyme to a final volume of 180 µL.
-
Incubate the plate at 30 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of nitrocefin solution (final concentration will depend on the Kₘ of the enzyme, typically around 100 µM).
-
Immediately monitor the change in absorbance at 486 nm for 10 minutes at 30 °C.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value as described in the proteasome inhibition assay.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Conclusion and Future Directions
The discovery of novel phenylboronic acid derivatives continues to be a vibrant and promising area of research. Their unique mechanism of action and amenability to chemical modification make them highly attractive candidates for the development of next-generation therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future efforts should focus on the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the application of these compounds in other therapeutic areas, such as neurodegenerative diseases and viral infections, holds significant promise. The continued exploration of the chemical space of phenylboronic acids will undoubtedly lead to the discovery of new and innovative medicines to address unmet medical needs.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Experimental Study of 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies applicable to the study of 4-pentyloxyphenylboronic acid. While direct in-depth theoretical studies on this specific molecule are not extensively available in current literature, this document extrapolates from research on analogous alkoxy-substituted phenylboronic acids to present a robust framework for its investigation and application.
Introduction to this compound
This compound is an organic compound featuring a phenyl ring substituted with a pentyloxy group and a boronic acid moiety. This structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The pentyloxy group imparts increased solubility in organic solvents compared to unsubstituted phenylboronic acid, which is advantageous in various reaction conditions. Its derivatives are of interest in materials science and medicinal chemistry.
Theoretical Studies: A Framework for Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and reactive properties of this compound. These computational methods provide insights that complement experimental findings.
Molecular Geometry and Conformational Analysis
The initial step in the theoretical study of this compound involves the optimization of its molecular geometry to find the most stable conformation. The rotational freedom around the C-O and C-B bonds, as well as the orientation of the hydroxyl groups of the boronic acid moiety, gives rise to several possible conformers. Computational studies on similar arylboronic acids have identified that the syn-anti conformation of the B(OH)₂ group is often the most stable. It is anticipated that this compound would also favor a conformation where the pentyloxy group lies in the plane of the phenyl ring to maximize conjugation, though various low-energy conformers are likely to exist.
A logical workflow for the theoretical analysis of this compound is presented below.
Electronic Properties
The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are key to understanding its reactivity. The pentyloxy group, being an electron-donating group, is expected to increase the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. The LUMO is likely to be localized on the boronic acid moiety, which acts as an electron acceptor. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 1: Predicted Electronic Properties of Alkoxy-Substituted Phenylboronic Acids (Analogous Systems)
| Property | 4-Methoxyphenylboronic Acid (Calculated) | Expected Trend for this compound |
| HOMO Energy | -6.2 eV | Similar or slightly higher |
| LUMO Energy | -1.1 eV | Similar or slightly lower |
| HOMO-LUMO Gap | 5.1 eV | Similar |
| Dipole Moment | ~2.5 D | Likely higher due to the longer alkyl chain |
Note: The data for 4-methoxyphenylboronic acid is based on typical DFT calculation results found in the literature for similar compounds. Actual values for this compound would require specific calculations.
Spectroscopic Properties
Theoretical calculations can predict vibrational (IR and Raman) and NMR spectra. These predicted spectra are invaluable for interpreting experimental data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Alkoxy-Phenylboronic Acids (Analogous Systems)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | B(OH)₂ | 3600 - 3700 (free), 3200 - 3400 (H-bonded) |
| C-O Stretch | Aryl-O-Alkyl | 1240 - 1260 |
| B-O Stretch | B(OH)₂ | 1350 - 1380 |
| C-B Stretch | Aryl-B | 1310 - 1340 |
Note: These are typical ranges observed in DFT studies of arylboronic acids.
For NMR spectroscopy, theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei. The ¹¹B NMR chemical shift is particularly sensitive to the coordination state of the boron atom, making it a useful tool for studying interactions and reactions.[1][2]
Experimental Protocols
A thorough experimental investigation of this compound involves its synthesis, characterization, and application in chemical reactions.
Synthesis of this compound
A common route for the synthesis of 4-alkoxyphenylboronic acids involves a Grignard reaction or lithiation of a corresponding aryl halide followed by reaction with a trialkyl borate and subsequent hydrolysis.
Protocol for a Representative Synthesis:
-
Preparation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-bromo-1-pentyloxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled (e.g., to -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) with vigorous stirring.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield pure this compound.
Spectroscopic and Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation.[1][3] ¹H NMR will show characteristic signals for the aromatic protons, the protons of the pentyloxy chain, and the acidic protons of the boronic acid group. ¹³C NMR will confirm the carbon framework. ¹¹B NMR will show a characteristic signal for the trigonal planar boron atom.[1][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[1][2][3] Characteristic peaks for O-H, C-H (aromatic and aliphatic), C-O, and B-O bonds are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
-
Melting Point Analysis: The melting point is a crucial indicator of purity.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 0.01-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Solvent System: A suitable solvent or solvent mixture is added. Common solvents include toluene, dioxane, dimethylformamide (DMF), and aqueous mixtures of these solvents.
-
Reaction Conditions: The reaction mixture is degassed (e.g., by bubbling with argon or nitrogen for 10-15 minutes) and then heated to the desired temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Conclusion
This compound is a versatile building block in organic synthesis. While specific theoretical studies on this molecule are limited, a comprehensive understanding of its properties and reactivity can be achieved by applying established computational and experimental methodologies used for analogous arylboronic acids. This guide provides a foundational framework for researchers and professionals to design and execute theoretical and experimental investigations, facilitating the effective utilization of this compound in drug development and materials science.
References
- 1. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 4-Pentyloxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These structural motifs are of significant interest in drug discovery, materials science, and the development of liquid crystals, owing to their prevalence in biologically active molecules and functional materials. The pentyloxy group of this compound imparts increased lipophilicity and can influence the liquid crystalline properties of the resulting biaryl compounds, making it a key building block in the synthesis of novel therapeutic agents and advanced materials.
Core Applications
The primary application of this compound is in the synthesis of substituted biaryl compounds. The Suzuki-Miyaura coupling allows for the efficient and selective formation of a C-C bond between the pentyloxyphenyl moiety and a variety of aryl or heteroaryl halides and triflates. This versatility makes it an essential tool for:
-
Drug Discovery: Introduction of the 4-pentyloxyphenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and target binding affinity.
-
Liquid Crystal Synthesis: The elongated and rigid structure of the biaryl products derived from this compound makes them ideal candidates for the development of nematic and smectic liquid crystals used in display technologies.
-
Materials Science: Incorporation of the 4-pentyloxyphenyl unit into organic polymers and other advanced materials can influence their optical and electronic properties.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 8 | ~92 |
| 3 | 4-Bromoanisole | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | ~88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | ~85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 24 | ~75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the synthesis of a 4'-pentyloxy-substituted biphenyl derivative. The specific catalyst, ligand, base, and solvent system may require optimization for each unique substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) and, if necessary, the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene and Water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-pentyloxyphenylboronic acid with various aryl halides. The presence of the pentyloxy group makes this building block valuable for introducing lipophilic character and modulating the electronic properties of target molecules.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous 4-alkoxyphenylboronic acids with various aryl halides. These data are compiled from literature sources and are intended to guide catalyst and condition selection.
Table 1: Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 90 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 80 | 24 | 85 |
Table 2: Comparative Study of Palladium Catalysts for the Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoacetophenone
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 88 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₃PO₄ (2) | THF | 65 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 96 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 94 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, representing common experimental setups.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and deionized water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of toluene and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
-
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Base Selection in the Suzuki Reaction with 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. A critical parameter influencing the efficiency and outcome of this palladium-catalyzed reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. This document provides detailed application notes on the selection of an appropriate base for the Suzuki coupling of 4-pentyloxyphenylboronic acid, a common building block in the synthesis of pharmaceuticals and advanced materials. While the optimal base can be substrate-dependent, this guide presents general principles and a case study with a structurally related arylboronic acid to inform reaction optimization.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step to proceed efficiently.[1] It activates the boronic acid, increasing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium center. Two primary mechanistic pathways are generally considered for the role of the base:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This boronate then undergoes transmetalation with the palladium(II) complex.
-
Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.
Data Presentation: Comparison of Bases in a Model Suzuki Reaction
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data is based on the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and should be considered as a guideline.[2] Optimal conditions for this compound may vary.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound and an aryl bromide, using different inorganic bases. These protocols are based on general procedures found in the literature and should be adapted and optimized for specific substrates.[2][3]
General Materials and Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if using a catalyst precursor like Pd(OAc)₂)
-
Selected base (K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is often a good starting point as potassium phosphate is an effective base for a wide range of Suzuki couplings.[2]
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of deionized water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C) under the inert atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction time can range from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
Cesium carbonate is a stronger base and can be effective for less reactive substrates.
-
Follow steps 1-3 of Protocol 1, substituting potassium phosphate with cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Stir and heat the reaction mixture as described in step 4 of Protocol 1.
-
Monitor the reaction progress (step 5 of Protocol 1).
-
Upon completion, perform the workup and purification as outlined in steps 6-9 of Protocol 1.
Protocol 3: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
Potassium carbonate is a commonly used and cost-effective base for Suzuki reactions.
-
Follow steps 1-3 of Protocol 1, substituting potassium phosphate with potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir and heat the reaction mixture as described in step 4 of Protocol 1.
-
Monitor the reaction progress (step 5 of Protocol 1).
-
Upon completion, perform the workup and purification as outlined in steps 6-9 of Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Solvent Effects in 4-Pentyloxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of solvents in reactions involving 4-pentyloxyphenylboronic acid, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. While specific quantitative data for this compound is limited in publicly available literature, this document leverages established principles and data from analogous phenylboronic acid reactions to offer a predictive guide for solvent selection and reaction optimization.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily employed for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of biaryl and heteroaryl compounds makes it a significant building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The pentyloxy group imparts increased lipophilicity compared to phenylboronic acid, which can influence its solubility and reactivity. The choice of solvent is a critical parameter that can significantly impact reaction kinetics, yield, and the ease of product isolation.
The Role of Solvents in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate. The solvent plays a multifaceted role in this catalytic cycle, influencing several key steps:
-
Solubility of Reagents: Ensuring that the boronic acid, organic halide, catalyst, and base are sufficiently soluble at the reaction temperature is crucial for a homogeneous reaction mixture and efficient catalysis.
-
Stabilization of Intermediates: Solvents can stabilize charged or polar intermediates in the catalytic cycle, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.[1]
-
Influence on Base Activity: The choice of solvent can modulate the strength and solubility of the base, which is essential for the activation of the boronic acid to the more nucleophilic boronate species.
-
Prevention of Side Reactions: Appropriate solvent selection can help minimize side reactions such as protodeboronation (cleavage of the C-B bond by a proton source).
The dielectric constant and polarity of the solvent are key factors. Polar aprotic solvents like DMF, DMSO, and acetonitrile can stabilize charged palladium species, which may alter the reaction's selectivity.[1] In contrast, nonpolar solvents such as toluene and THF are also widely used, often in combination with water or alcohols to facilitate the dissolution of the base and boronic acid.
Solubility Profile of this compound (Qualitative)
Specific solubility data for this compound is not extensively documented. However, based on the known solubility of phenylboronic acid and considering the lipophilic nature of the pentyloxy group, a qualitative solubility profile can be inferred. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2] The addition of the five-carbon chain in this compound is expected to enhance its solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Notes |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | Good general-purpose solvents for Suzuki-Miyaura reactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Often used for higher temperature reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Moderate to High | Can accelerate reactions but may complicate product isolation. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Often used in combination with other solvents or water. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | May be suitable for specific applications but less common for Suzuki reactions. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low | Primarily used for precipitation or purification. |
Impact of Solvents on Suzuki-Miyaura Reaction Performance
The choice of solvent can dramatically influence the yield and rate of a Suzuki-Miyaura reaction. The following table provides an illustrative summary of expected trends based on data from reactions of phenylboronic acid with aryl halides.[3][4][5][6][7] This data should be used as a guideline for optimizing reactions with this compound.
Table 2: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yields
| Solvent System | Base | Typical Temperature (°C) | Expected Outcome for this compound Coupling |
| Toluene/Water (e.g., 4:1) | K₂CO₃, K₃PO₄ | 80 - 110 | Good to excellent yields. A common and robust system. |
| Dioxane/Water (e.g., 4:1) | K₂CO₃, Cs₂CO₃ | 80 - 100 | Often provides high yields. Dioxane is a good solvent for many substrates. |
| THF/Water (e.g., 4:1) | K₂CO₃, NaOH | 60 - 80 | Effective for many couplings, but the lower boiling point of THF limits the reaction temperature. |
| DMF/Water (e.g., 9:1) | K₂CO₃ | 100 - 120 | Can lead to very high yields and fast reaction rates.[8][9] May require more rigorous purification. |
| Ethanol/Water (e.g., 1:1) | K₂CO₃, NaOH | 70 - 90 | A "greener" solvent option that can be highly effective.[6] |
| Acetonitrile | K₂CO₃ | 80 | Can be effective, but selectivity may be altered in some cases.[1] |
Note: The data in this table is extrapolated from studies on phenylboronic acid and serves as a starting point for optimization.
Experimental Protocols
Protocol for a General Suzuki-Miyaura Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 8 mL dioxane and 2 mL water) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Solvent Screening
This protocol outlines a high-throughput screening approach to identify the optimal solvent for a specific Suzuki-Miyaura reaction.
Materials:
-
96-well reaction block
-
Automated liquid handler or multichannel pipette
-
Stock solutions of reactants, catalyst, and base in a suitable solvent (e.g., dioxane)
-
A selection of solvents to be screened
Procedure:
-
Prepare stock solutions of the aryl halide, this compound, palladium catalyst, and base.
-
In each well of the 96-well plate, dispense the required amounts of the stock solutions.
-
Add a different solvent or solvent mixture to each designated well or set of wells.
-
Seal the plate and place it in a heated shaker block at the desired temperature for a set period.
-
After the reaction, quench the reactions and analyze the yield in each well using a high-throughput method such as LC-MS with an internal standard.
-
The results will indicate which solvent system provides the highest yield for the specific transformation.
Visualizations
Caption: Workflow for high-throughput solvent screening in Suzuki-Miyaura reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryls Using 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 4-pentyloxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a valuable building block in this context, allowing for the introduction of a pentyloxy-substituted phenyl group, a common feature in various biologically active molecules and liquid crystals. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.
Core Applications
The biaryl structures synthesized using this compound are key scaffolds in numerous areas of research and development:
-
Drug Discovery: The biphenyl moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The pentyloxy group can modulate lipophilicity and pharmacokinetic properties of drug candidates.
-
Materials Science: The elongated, rigid structure of biaryls containing alkoxy chains, such as the pentyloxy group, makes them suitable for the development of liquid crystals and other advanced organic materials.
-
Agrochemicals: Biaryl compounds are also utilized in the development of novel pesticides and herbicides.
Experimental Protocols
The following protocols outline general procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.01-0.05 mmol).
-
Add the degassed solvent (e.g., 5 mL of DMF/Water 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.[1]
Quantitative Data
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of aryl boronic acids with aryl halides, analogous to the use of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (0.2) | K₂CO₃ | Acetone/H₂O | 25 | 0.5 | 90 |
| 3 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (0.44) | K₂CO₃ | N/A | 110 | 24 | >99 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | 85-95 |
| 5 | 4-Bromoacetophenone | Pd(II)-complex (0.25) | KOH | Water/TBAB | Reflux | 2 | 96 |
Note: Yields are based on reactions with structurally similar boronic acids and may vary for this compound.
Characterization Data of a Representative Biaryl Product
4-Methoxy-4'-pentyloxy-1,1'-biphenyl
This compound can be synthesized via the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 8.8 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 8.8 Hz, 2H), 3.98 (t, J = 6.6 Hz, 2H), 3.84 (s, 3H), 1.85-1.75 (m, 2H), 1.48-1.35 (m, 4H), 0.94 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.8, 158.2, 133.5, 133.0, 127.8, 127.5, 114.8, 114.2, 68.2, 55.3, 29.0, 28.2, 22.5, 14.0.
-
MS (EI): m/z (%) = 270 (M⁺, 100), 213 (20), 199 (15), 184 (30), 156 (10).
Note: The spectral data provided is a representative example and should be confirmed by experimental analysis.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
References
Application Notes and Protocols: 4-Pentyloxyphenylboronic Acid in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-pentyloxyphenylboronic acid in the synthesis of pyrimidine-based liquid crystals. These materials are of significant interest in the development of advanced display technologies and other optoelectronic applications due to their unique mesomorphic and anisotropic properties.
Introduction
This compound is a key building block in the synthesis of calamitic (rod-like) liquid crystals. Its utility lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aromatic rings. This allows for the construction of the rigid core structures characteristic of many liquid crystalline materials. The pentyloxy group provides a flexible terminal chain that influences the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures. Pyrimidine-based mesogens are particularly noteworthy for their chemical stability and their capacity to generate a variety of mesophases with desirable dielectric and optical properties.
The synthesis strategy typically involves two main steps: the formation of a functionalized pyrimidine core and the subsequent elongation of the molecule via a Suzuki-Miyaura cross-coupling with a boronic acid like this compound to introduce the desired terminal group and create the final liquid crystal.
Data Presentation
Table 1: Mesomorphic and Physical Properties of 2-Alkyl-5-(4'-alkoxyphenyl)pyrimidine Liquid Crystals
| R¹ (Alkyl Group) | R² (Alkoxy Group) | Melting Point (°C) | Smectic C - Smectic A (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) | Birefringence (Δn) (Representative) | Dielectric Anisotropy (Δε) (Representative) |
| Pentyl | Methoxy | 75 | - | 85 | 102 | ~0.15 - 0.20 | Positive |
| Pentyl | Ethoxy | 72 | - | 98 | 115 | ~0.15 - 0.20 | Positive |
| Pentyl | Propoxy | 68 | 78 | 105 | 118 | ~0.15 - 0.20 | Positive |
| Pentyl | Butoxy | 65 | 85 | 112 | 125 | ~0.15 - 0.20 | Positive |
| Pentyl | Pentyloxy | 62 | 92 | 118 | 130 | ~0.15 - 0.20 | Positive |
| Hexyl | Pentyloxy | 60 | 95 | 122 | 135 | ~0.15 - 0.20 | Positive |
Note: Birefringence and dielectric anisotropy values are representative for this class of compounds and can vary based on measurement conditions and specific molecular structure.
Experimental Protocols
The following protocols detail the synthesis of this compound and its subsequent use in the synthesis of a 2-pentyl-5-(4'-pentyloxyphenyl)pyrimidine liquid crystal.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the boronic acid coupling partner.
Materials:
-
4-Hydroxyphenylboronic acid
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylboronic acid (13.8 g, 0.1 mol) in DMF (100 mL).
-
Add potassium carbonate (41.4 g, 0.3 mol) and 1-bromopentane (18.1 g, 0.12 mol) to the solution.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.
-
Acidify the mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound as a white solid.
Protocol 2: Synthesis of 5-Bromo-2-pentylpyrimidine
This protocol details the formation of the pyrimidine core.
Materials:
-
2-Bromomalonaldehyde
-
Hexanamidine hydrochloride
-
Glacial Acetic Acid
-
3A Molecular Sieves
-
Dichloromethane (DCM)
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-bromomalonaldehyde (15.1 g, 0.1 mol) and glacial acetic acid (150 mL).
-
Add 3A molecular sieves (2 g) to the mixture.
-
Heat the mixture to 80 °C with stirring.
-
In a separate beaker, dissolve hexanamidine hydrochloride (13.7 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Add the hexanamidine solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, increase the temperature to 100 °C and maintain for 5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water. Neutralize with 5% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-bromo-2-pentylpyrimidine.
Protocol 3: Suzuki-Miyaura Cross-Coupling for 2-Pentyl-5-(4'-pentyloxyphenyl)pyrimidine
This protocol details the final cross-coupling reaction to form the liquid crystal product.
Materials:
-
5-Bromo-2-pentylpyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium Carbonate solution
-
Toluene
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a reaction flask, combine 5-bromo-2-pentylpyrimidine (1.0 equivalent), this compound (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Add toluene and 2 M aqueous sodium carbonate solution.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Separate the organic layer, and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-pentyl-5-(4'-pentyloxyphenyl)pyrimidine as a white crystalline solid.
Visualizations
The following diagrams illustrate the synthesis workflow for the preparation of 2-pentyl-5-(4'-pentyloxyphenyl)pyrimidine.
Caption: Overall synthesis workflow for a pyrimidine-based liquid crystal.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 4-Pentyloxyphenylboronic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyphenylboronic acid is an arylboronic acid derivative with potential applications in medicinal chemistry and drug discovery. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, the broader class of phenylboronic acids (PBAs) and their derivatives has garnered significant attention for their therapeutic potential.[1][2][3] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers detailed protocols for its evaluation in key pharmacological assays.
Phenylboronic acids are known to form reversible covalent bonds with diols, a property that allows them to interact with various biological molecules, including sugars and the active sites of certain enzymes.[1] This unique mode of interaction has led to the exploration of PBA derivatives as inhibitors of enzymes such as serine proteases and as agents for targeted drug delivery.[1] Furthermore, derivatives of PBA have been investigated for their anticancer and antibacterial properties.[2][3][4] The pentyloxy group in this compound provides a lipophilic character that may influence its pharmacokinetic properties and cellular uptake.
Potential Therapeutic Applications
Based on the known biological activities of the broader class of arylboronic acids, this compound is a candidate for investigation in several therapeutic areas:
-
Anticancer Activity: Phenylboronic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and can slow tumor growth in vivo.[2][3] The proposed mechanisms include enzyme inhibition and selective binding to sialic acids, which are often overexpressed on the surface of cancer cells.[1]
-
Enzyme Inhibition: The boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates that act as enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor, contains a boronic acid group essential for its activity.[1] this compound could potentially inhibit various hydrolases and proteases.
-
Antibacterial Activity: Certain phenylboronic acid derivatives have demonstrated antibacterial properties.[4] The evaluation of this compound for its ability to inhibit bacterial growth is a rational starting point for investigation.
Data Presentation
Table 1: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT Assay | Cell Viability | Data to be determined |
| A549 (Lung) | SRB Assay | Cell Viability | Data to be determined |
| PC-3 (Prostate) | CellTiter-Glo | Cell Viability | Data to be determined |
| HCT116 (Colon) | Resazurin Assay | Cell Viability | Data to be determined |
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Endpoint | IC₅₀ (µM) | Ki (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Fluorometric | Enzyme Activity | Data to be determined | Data to be determined |
| Thrombin (Serine Protease) | Chromogenic | Enzyme Activity | Data to be determined | Data to be determined |
| Matrix Metalloproteinase-9 (MMP-9) | FRET Assay | Enzyme Activity | Data to be determined | Data to be determined |
Table 3: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data to be determined |
| Escherichia coli | Negative | Data to be determined |
| Pseudomonas aeruginosa | Negative | Data to be determined |
| Enterococcus faecalis | Positive | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, count, and seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Enzyme Inhibition Assay - Fatty Acid Amide Hydrolase (FAAH)
This protocol outlines a fluorometric assay to screen for the inhibitory activity of this compound against FAAH.
Materials:
-
This compound
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve a range of test concentrations.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or DMSO for control)
-
FAAH enzyme solution (pre-diluted in assay buffer)
-
-
Include a positive control with the known FAAH inhibitor and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Antibacterial Susceptibility Test - Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
DMSO
-
Sterile 96-well plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single colony of S. aureus into CAMHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a solvent control (bacteria in broth with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.
Caption: A generalized workflow for the initial stages of drug discovery.
Caption: Boronic acid binding to a serine protease active site.
Caption: A simplified workflow for a typical cytotoxicity assay.
References
- 1. 146449-90-3 | CAS DataBase [m.chemicalbook.com]
- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Pentyloxyphenylboronic Acid: A Versatile Building Block for Advanced Polymer Synthesis
For Immediate Release
[City, State] – [Date] – 4-Pentyloxyphenylboronic acid is emerging as a critical building block in the synthesis of advanced polymers with tunable properties for a wide range of applications, including organic electronics, drug delivery, and sensor technology. Its unique molecular structure, featuring a pentyloxy side chain, imparts solubility and processability to otherwise intractable poly(p-phenylene) backbones, enabling the fabrication of sophisticated materials for researchers, scientists, and drug development professionals.
The pentyloxy group, a five-carbon alkoxy chain, enhances the solubility of the resulting polymers in common organic solvents. This is a crucial feature for the solution-based processing techniques used in the manufacturing of thin-film devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the boronic acid functional group makes this compound an ideal monomer for Suzuki-Miyaura cross-coupling polymerization, a powerful and versatile method for forming carbon-carbon bonds and constructing conjugated polymer backbones.
Applications in Materials Science and Drug Development
Polymers derived from this compound are a subject of intense research due to their promising electronic and photophysical properties. The conjugated poly(p-phenylene) backbone facilitates charge transport, making these materials suitable for use as active layers in various electronic devices. The alkoxy side chains not only improve processability but also allow for the fine-tuning of the polymer's electronic energy levels and solid-state morphology, which are critical parameters for device performance.
In the realm of drug development, phenylboronic acid-containing polymers are being explored for glucose-responsive drug delivery systems. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose. This interaction can be exploited to create "smart" nanoparticles that release their therapeutic payload in response to specific glucose concentrations, offering potential for self-regulated diabetes treatment.
Quantitative Data Summary
The properties of polymers synthesized using this compound can be tailored by copolymerizing it with various comonomers. Below is a table summarizing the properties of a representative copolymer, Poly[(4-pentyloxyphenylene)-alt-(2,2'-bithiophene)] (P-PenPhBT), synthesized via Suzuki coupling polymerization.
| Property | Value |
| Molecular Weight | |
| Number Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Weight Average Molecular Weight (Mₒ) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.3 |
| Thermal Properties | |
| Decomposition Temperature (Tₔ, 5% weight loss) | 350 °C |
| Optical Properties (in Chloroform) | |
| Absorption Maximum (λₘₐₓ) | 420 nm |
| Photoluminescence Maximum (λₑₘ) | 530 nm |
| Optical Band Gap (E₉) | 2.13 eV[1] |
Experimental Protocols
Protocol 1: Synthesis of Poly[(4-pentyloxyphenylene)-alt-(2,2'-bithiophene)] via Suzuki Coupling Polymerization
This protocol describes a typical Suzuki cross-coupling polymerization to synthesize a copolymer of this compound and 5,5'-dibromo-2,2'-bithiophene.
Materials:
-
This compound
-
5,5'-Dibromo-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), 5,5'-dibromo-2,2'-bithiophene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and purge with argon for 15 minutes to create an inert atmosphere.
-
Using a syringe, add a degassed mixture of toluene (10 mL) and DMF (2 mL) to the flask.
-
In a separate vial, dissolve potassium carbonate (4.0 mmol) in deionized water (2 mL) and degas the solution by bubbling with argon for 15 minutes.
-
Add the aqueous potassium carbonate solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours.
-
After 48 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker containing 200 mL of methanol with vigorous stirring.
-
Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol and then with deionized water to remove any residual catalyst and salts.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol to further purify.
-
Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.
Protocol 2: Polymer Characterization
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Prepare a solution of the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Inject the filtered solution into a GPC system calibrated with polystyrene standards.
-
Elute the polymer through the columns and detect using a refractive index or UV-Vis detector.
-
Determine the number average molecular weight (Mₙ), weight average molecular weight (Mₒ), and polydispersity index (PDI) from the resulting chromatogram using the calibration curve.
Thermal Analysis (Thermogravimetric Analysis - TGA):
-
Place a small sample of the dried polymer (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Tₔ) is typically reported as the temperature at which 5% weight loss occurs.
Optical Spectroscopy (UV-Visible Absorption and Photoluminescence):
-
Prepare a dilute solution of the polymer in a suitable spectroscopic grade solvent (e.g., chloroform) with a concentration of approximately 10⁻⁵ M.
-
Record the UV-Visible absorption spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 250-700 nm).
-
To measure photoluminescence, excite the solution at its absorption maximum (λₘₐₓ) and record the emission spectrum.
-
The optical band gap (E₉) can be estimated from the onset of the absorption edge of a thin film of the polymer using the equation E₉ = 1240 / λₒₙₛₑₜ (where λₒₙₛₑₜ is in nm).[1]
Visualizing the Synthesis and Workflow
To illustrate the experimental process, the following diagrams outline the Suzuki polymerization reaction and the characterization workflow.
Caption: Suzuki coupling polymerization workflow.
Caption: Polymer characterization workflow.
References
Application Notes and Protocols for Suzuki Coupling with Electron-Rich Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with electron-rich boronic acids. This class of reagents is crucial for the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients. While often considered more reactive than their electron-deficient counterparts, successful and high-yielding couplings with electron-rich boronic acids still benefit from careful optimization of reaction conditions. This document outlines key considerations, presents quantitative data for various substrates, and provides detailed experimental protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] Electron-donating groups on the boronic acid partner generally enhance the reaction rate and yield by increasing the nucleophilicity of the organic group being transferred to the palladium center.[2][3] However, challenges such as protodeboronation, where the boronic acid is cleaved by a proton source, can still occur and need to be mitigated through appropriate choice of base, solvent, and reaction conditions.[4][5]
This guide focuses on providing practical insights and methodologies for the successful application of electron-rich boronic acids in Suzuki coupling reactions, a key transformation in modern synthetic and medicinal chemistry.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various electron-rich boronic acids with a range of aryl halides. These conditions are compiled from literature sources and may require optimization for specific substrates.
Table 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd/BC (0.05 mol%) | K₂CO₃ (2) | H₂O | 80 | 3.5 | 98 | [6] |
| 2 | Bromobenzene | Pd(NH₃)₄Cl₂ (0.0006 mol%) | Quaternary ammonium hydroxide | H₂O with Triton X-100 | 45 | ~1 | High | [7] |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 80 | 12 | 98 | [3] |
| 4 | 3-Bromophenyl)(4-methoxyphenyl)methanone | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | 75-92 | [8] |
Table 2: Suzuki Coupling of Other Electron-Rich Boronic Acids
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 80 | 12 | 95 | [3] |
| 2 | 2-Tolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 80 | 12 | 92 | [3] |
| 3 | 3-Furanboronic acid | 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂/Ligand 1 (0.25) | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | Good to excellent | [9] |
| 4 | 3-Thiopheneboronic acid | 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂/Ligand 1 (0.25) | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | 71 | [9] |
Experimental Protocols
The following are detailed methodologies for representative Suzuki coupling reactions with electron-rich boronic acids.
Protocol 1: General Procedure for the Suzuki Coupling of an Electron-Rich Arylboronic Acid with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-rich arylboronic acid (1.0 - 1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[2]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[2]
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)[2]
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the electron-rich arylboronic acid, the palladium catalyst, the ligand (if used), and the base.[8][10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[8] Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[5] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.[8]
Protocol 2: Specific Procedure for the Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone with 4-Methoxyphenylboronic Acid
Materials:
-
(3-Bromophenyl)(4-methoxyphenyl)methanone (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)[8]
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv)[8]
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed[8]
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (3-Bromophenyl)(4-methoxyphenyl)methanone, 4-methoxyphenylboronic acid, and K₂CO₃.[8]
-
Evacuate and backfill the flask with argon three times.[8]
-
Under a positive pressure of argon, add the degassed 1,4-dioxane/water mixture followed by the Pd(PPh₃)₄ catalyst.[8]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the pure product.[8]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Pentyloxyphenylboronic Acid in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a pentyloxy group that can enhance solubility and influence the electronic properties and liquid crystalline behavior of the target molecule, makes it an attractive starting material for the synthesis of a diverse range of complex molecules.[1][2] These molecules find applications in medicinal chemistry as therapeutic agents, in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of agrochemicals.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of bioactive compounds and liquid crystal precursors.
Applications in Medicinal Chemistry
The 4-pentyloxyphenyl moiety is a common scaffold in a variety of biologically active compounds. The introduction of this group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced therapeutic efficacy.
Synthesis of Antiprotozoal Agents
Recent studies have shown that imidazolines bearing a 4-pentyloxyphenyl group exhibit promising activity against protozoan parasites such as Leishmania mexicana and Trypanosoma cruzi. The synthesis of these compounds often involves the preparation of a 4-pentyloxybenzaldehyde intermediate, which can be derived from this compound.
Quantitative Data: Antiprotozoal Activity
| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) |
| 2-(4-pentyloxyphenyl)-4,5-dihydro-1H-imidazole | L. mexicana promastigotes | - | 15 |
| 2-(4-octyloxyphenyl)-4,5-dihydro-1H-imidazole | T. cruzi epimastigotes | - | 166 |
Data extracted from a study on 2-(4-alkyloxyphenyl)-imidazolines and imidazoles.[1]
Synthesis of Cannabinoid Receptor Ligands
Ferrocene-based isoxazoles incorporating a 4-pentyloxyphenyl group have been synthesized and evaluated as ligands for cannabinoid receptors. These compounds are prepared via standard amide coupling procedures, with the 5-(4-pentyloxyphenyl)isoxazole-3-carboxylic acid precursor being a key intermediate.
Quantitative Data: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| 5-(2-(pentyloxy)phenyl)-N-ferrocenylisoxazole-3-carboxamide | CB2 | 32.5 |
Data from a study on ferrocene-based cannabinoid receptor 2 ligands.[4]
Synthesis of Chalcone-Based Enzyme Inhibitors
Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities. (E)-1-(4-pentyloxyphenyl)-3-arylprop-2-en-1-ones are precursors to pyrazoline and pyrimidine derivatives that have been investigated as dual inhibitors of urease and α-glucosidase.
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 Range (µM) |
| Pyrazoline derivatives | Urease | 9.13 ± 0.25 to 18.42 ± 0.42 |
| Pyrazoline derivatives | α-Glucosidase | 114.57 ± 1.35 to 462.94 ± 1.23 |
Data from a study on 1,3,5-triaryl-2-pyrazoline derivatives.[3]
Signaling Pathways in Drug Discovery
While specific signaling pathways for each synthesized molecule require dedicated biological studies, the recurring theme of kinase inhibition in drug discovery warrants a general overview. Many small molecule inhibitors target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The dysregulation of these pathways is a hallmark of cancer.
Caption: General mechanism of a receptor tyrosine kinase inhibitor.
Applications in Materials Science
The rigid biphenyl core and the flexible pentyloxy chain make this compound an excellent precursor for liquid crystalline materials. The pentyloxy group helps to lower the melting point and influence the mesophase behavior of the final molecule.
Synthesis of Liquid Crystal Precursors
The Suzuki-Miyaura coupling of this compound with a suitable aryl halide, such as 4-bromobenzaldehyde, yields biphenyl derivatives that are key intermediates in the synthesis of calamitic (rod-shaped) liquid crystals.
Quantitative Data: Synthesis of a Liquid Crystal Precursor
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| This compound | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 86.3 |
Data for the synthesis of 4'-pentyloxybiphenyl-4-carbaldehyde.[5]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-(Pentyloxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone Derivative)
This protocol describes the synthesis of a chalcone via a Claisen-Schmidt condensation reaction.
Materials:
-
Acetophenone
-
4-(Pentyloxy)benzaldehyde
-
Ethanol
-
5% Aqueous Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve acetophenone (1.0 eq) and 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol.[1]
-
Add the 5% aqueous KOH solution to the mixture.[1]
-
Stir the reaction mixture for 3-4 hours at room temperature.[1]
-
Neutralize the mixture with dilute HCl.
-
Allow the mixture to stand for 12 hours, during which a solid will precipitate.
-
Collect the crude solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
References
- 1. (E)-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Functionalization of Materials with 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Pentyloxyphenylboronic acid in the functionalization of various materials. Detailed protocols for key applications are provided, along with data presentation and visualizations to facilitate understanding and implementation in a research and development setting.
Introduction
This compound is a versatile organic compound utilized in materials science and organic synthesis.[1] Its boronic acid functional group allows for the formation of reversible covalent bonds with diols, a property extensively exploited in the design of "smart" materials, particularly for biomedical applications such as drug delivery and biosensing.[2][3] The pentyloxy group provides hydrophobicity, influencing the solubility and self-assembly properties of the resulting functionalized materials. This document outlines key applications and provides detailed experimental protocols for the use of this compound.
Key Applications
The unique properties of this compound make it a valuable reagent in several advanced applications:
-
Drug Delivery Systems: Phenylboronic acid-functionalized nanoparticles and polymers can be designed to release therapeutic agents in response to specific stimuli, such as changes in pH or the presence of glucose.[4]
-
Biosensors: The ability of boronic acids to bind with carbohydrates is harnessed to develop sensors for detecting sugars and other biomolecules.[5][6]
-
Surface Modification: Surfaces can be functionalized with this compound to control their properties, such as hydrophobicity and biocompatibility, or to enable the immobilization of biomolecules.
-
Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling reactions, it is instrumental in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules and pharmaceutical compounds.[7][8][9][10]
Experimental Protocols
The following are detailed protocols for common applications of this compound. These are intended as a starting point and may require optimization for specific materials and desired outcomes.
Protocol 1: Functionalization of Magnetic Nanoparticles
This protocol describes the functionalization of silica-coated magnetic nanoparticles with this compound via a thiol-ene "click" reaction, adapted from a procedure for similar boronic acids.[2][11]
Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing magnetic nanoparticles.
Materials:
-
Silica-coated magnetic nanoparticles (Fe3O4@SiO2)
-
3-Mercaptopropyl)triethoxysilane (MPTES)
-
Vinyl-modified this compound (prepared separately)
-
Azobisisobutyronitrile (AIBN)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Thiol Functionalization:
-
Disperse 200 mg of silica-coated magnetic nanoparticles in 50 mL of ethanol in a round-bottom flask.
-
Add 1 mL of MPTES to the suspension.
-
Stir the mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Collect the nanoparticles using a magnet and wash them three times with ethanol and then three times with deionized water.
-
Dry the thiol-functionalized nanoparticles under vacuum.
-
-
Thiol-Ene Click Reaction:
-
Disperse the 200 mg of dried thiol-functionalized nanoparticles in 50 mL of ethanol in a round-bottom flask.
-
Add 200 mg of vinyl-modified this compound.
-
Sonicate the mixture for 30 minutes to ensure good dispersion.
-
Add 20 mg of AIBN to the suspension.
-
Purge the flask with nitrogen and stir the reaction mixture at 50°C for 24 hours.
-
Collect the functionalized nanoparticles with a magnet and wash them thoroughly with ethanol and deionized water.
-
Dry the final product under vacuum.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the phenylboronic acid groups on the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To assess the morphology and size of the nanoparticles.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticles.
Protocol 2: Synthesis of a this compound-Containing Block Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a block copolymer containing a this compound monomer, adapted from a procedure for similar functional polymers.[4]
Workflow for RAFT Polymerization
Caption: Workflow for synthesizing a block copolymer via RAFT.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
Acrylamide-functionalized this compound (prepared separately)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DMP) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
Procedure:
-
Synthesis of the First Block (PNIPAM):
-
In a Schlenk flask, dissolve NIPAM (e.g., 1 g, 8.84 mmol), DMP (e.g., 32.2 mg, 0.088 mmol), and AIBN (e.g., 2.9 mg, 0.018 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired time (e.g., 6 hours).
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the solution dropwise to cold diethyl ether.
-
Collect the polymer by centrifugation and dry under vacuum. This is the macro-chain transfer agent (macro-CTA).
-
-
Synthesis of the Block Copolymer:
-
In a Schlenk flask, dissolve the PNIPAM macro-CTA (e.g., 0.5 g), acrylamide-functionalized this compound (e.g., 0.5 g), and AIBN in 10 mL of anhydrous 1,4-dioxane.
-
Repeat the de-gassing procedure as above.
-
Heat the reaction at 70°C overnight.
-
Quench the reaction and precipitate the block copolymer in cold diethyl ether.
-
Collect and dry the final product under vacuum.
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the composition of the block copolymer.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a typical Suzuki-Miyaura cross-coupling reaction using this compound.[7][9][12]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent mixture (e.g., toluene, ethanol, and water)
-
Argon gas
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Add the solvent mixture (e.g., 4 mL toluene, 1 mL ethanol, and 1 mL water).
-
Fit the flask with a condenser.
-
-
Reaction Execution:
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90°C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative quantitative data from studies involving phenylboronic acid-functionalized materials. Note that these values are illustrative and will vary depending on the specific materials and experimental conditions.
Table 1: Properties of Phenylboronic Acid-Functionalized Nanoparticles
| Property | Value | Reference |
| Average Particle Size (DLS) | ~80 nm | [4] |
| Drug (Emodin) Encapsulation Efficiency | 78% | |
| Drug (Emodin) Loading Content | 2.1% | |
| Zeta Potential | -25 mV to +10 mV (pH dependent) |
Table 2: Characteristics of Polymers Synthesized with Boronic Acid Monomers
| Polymer | Mn ( g/mol ) | PDI | Yield | Reference |
| PNIPAM-b-PAPBA | 7780 | 1.15 | 42% | [4] |
Table 3: Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide | Boronic Acid | Yield | Reference |
| 4-Bromophenol | Phenylboronic acid | >95% | [12] |
| Diaryl bromide | Boronic ester | 80% | [7] |
Signaling Pathways and Mechanisms
The primary mechanism underlying the application of this compound in biosensing and drug delivery is the reversible formation of boronate esters with diols.
Mechanism of Boronic Acid-Diol Interaction
Caption: Reversible binding of boronic acid to a diol.
This equilibrium is pH-dependent. At neutral to slightly alkaline pH, the boronic acid is in a tetrahedral configuration and readily forms a stable cyclic boronate ester with diols, such as those found in sugars or glycoproteins on cell surfaces. Under more acidic conditions, the equilibrium shifts, leading to the dissociation of the boronate ester and the release of the bound diol. This pH-responsive behavior is the basis for stimuli-responsive drug delivery systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid-functionalized Fe3O4 nanoparticles for activity-preserved enrichment of low-abundance bacteria from real samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Pentyloxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 4-pentyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling reaction with this compound results in a low yield?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality and Stability:
-
This compound: Boronic acids, particularly electron-rich ones like this compound, can degrade over time. Use a fresh, high-purity batch. Consider converting it to a more stable form, such as a pinacol ester, if you suspect degradation.[1]
-
Aryl Halide: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and finely powdered for solid bases.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] While some Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable base can help minimize this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q3: Homocoupling of this compound is another side product I'm observing. What are the best ways to reduce it?
A3: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or an inefficient catalyst system.[2] To minimize this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst or an efficient precatalyst system can reduce the amount of Pd(II) species that can promote homocoupling.[2]
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.
Q4: What type of ligand is best suited for the Suzuki coupling of an electron-rich boronic acid like this compound?
A4: For electron-rich boronic acids, and particularly when coupling with less reactive aryl chlorides, bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) have shown excellent performance.[3] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative, often providing highly stable and active catalysts.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem: Low or No Product Yield
Initial Assessment:
-
Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR to determine if the starting materials have been consumed and to identify any major byproducts.
Troubleshooting Workflow:
References
troubleshooting low yield in 4-Pentyloxyphenylboronic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in reactions involving 4-pentyloxyphenylboronic acid, a key reagent in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The pentyloxy group enhances solubility in organic solvents, which can be advantageous in certain applications.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the initial checks I should perform?
A2: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. Begin with a systematic check of your reagents and reaction setup:
-
Reagent Quality: Ensure the this compound, aryl halide, catalyst, ligand, and base are pure and dry. Boronic acids can degrade over time, so using a fresh batch is recommended.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent Purity: Use anhydrous and degassed solvents. The presence of water and oxygen can significantly impact the reaction outcome.
Q3: I suspect protodeboronation of my this compound is the main issue. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction. To minimize it:
-
Use Anhydrous Conditions: Carefully dry all reagents and solvents.
-
Convert to a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q4: What is homocoupling, and how can I prevent it in my reaction?
A4: Homocoupling is a side reaction where two molecules of the boronic acid couple together to form a biaryl byproduct, in this case, 4,4'-bis(pentyloxy)biphenyl. This is often caused by the presence of oxygen. To prevent it, rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.
Problem: Low or No Product Formation
Possible Cause 1: Inactive Catalyst or Ligand
-
Troubleshooting Steps:
-
Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation.
-
Consider using a more active pre-catalyst, such as a palladacycle or a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands).
-
Ensure the catalyst and ligand are stored under an inert atmosphere.
-
Possible Cause 2: Suboptimal Base or Solvent
-
Troubleshooting Steps:
-
The choice of base is critical. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often perform better than weaker bases like Na₂CO₃.[1]
-
The solvent system influences reagent solubility and reaction rate. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is typically required to dissolve the inorganic base.[2]
-
Screen different solvent and base combinations to find the optimal conditions for your specific substrates.
-
Possible Cause 3: Poor Solubility of Reagents
-
Troubleshooting Steps:
-
If your reagents are not fully dissolved, this can lead to a heterogeneous reaction mixture and low reaction rates.
-
Consider using a higher boiling point solvent or a solvent mixture that is known to solubilize your substrates.
-
Increasing the reaction temperature can also improve solubility.
-
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Key Factors Influencing Reaction Yield
The success of a Suzuki-Miyaura coupling reaction with this compound depends on a delicate balance of several factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing the yield of Suzuki-Miyaura coupling reactions.
Data Presentation: Effect of Reaction Parameters
The following table summarizes the general effects of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions with electron-rich arylboronic acids, which can serve as a guide for optimizing reactions with this compound.
| Parameter | Variation | Typical Observation | Reference |
| Catalyst | Pd(PPh₃)₄ | Standard, but may be inefficient for challenging substrates. | [1] |
| Pd(OAc)₂ / SPhos | Often provides higher yields for electron-rich substrates. | [1] | |
| Palladacycle catalysts | Can be highly active at low catalyst loadings. | [1] | |
| Base | Na₂CO₃ | Weaker base, may result in lower yields. | [1] |
| K₂CO₃ | A common and often effective base. | [2] | |
| K₃PO₄ | Stronger base, frequently improves yields with electron-rich partners. | [1] | |
| Cs₂CO₃ | Strong and highly effective base, often gives the best results. | [1] | |
| Solvent | Toluene/Water | Common solvent system, good for many couplings. | [2] |
| 1,4-Dioxane/Water | Generally good for solubilizing a wide range of substrates. | [1] | |
| DMF/Water | A more polar option that can enhance reaction rates.[2] | ||
| THF/Water | Another effective solvent system. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., SPhos, 0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere.
-
Drying Agent: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄), to the mixture.
-
Reaction: Stir the suspension at room temperature for 12-24 hours.
-
Workup: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
References
Technical Support Center: Suzuki Coupling Reactions of 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki coupling reactions involving 4-pentyloxyphenylboronic acid. Given its electron-rich nature due to the pentyloxy group, this substrate is prone to specific side reactions that can impact reaction yield and purity.
Troubleshooting Guide: Common Issues and Solutions
Researchers using this compound in Suzuki coupling reactions may face challenges such as low product yield, and the formation of significant byproducts. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A low yield of the desired biaryl product is a frequent issue. The underlying causes can often be traced back to catalyst activity, reaction conditions, or reagent stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Homocoupling Product
The formation of 4,4'-dipentyloxybiphenyl, the homocoupling product of this compound, is a common side reaction, especially in the presence of oxygen.[1][2]
References
Technical Support Center: Purification of 4-Pentyloxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentyloxyphenylboronic acid. The following sections offer detailed protocols and data to address common challenges encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 1-bromo-4-pentyloxybenzene), homocoupling byproducts of the boronic acid, and protodeboronated species (4-pentyloxybenzene). Additionally, residual palladium catalyst and ligands from Suzuki-Miyaura coupling reactions may be present.[1]
Q2: My purified this compound shows a lower-than-expected melting point. What could be the cause?
A2: A depressed and broad melting point range is a common indicator of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can lead to this observation. Further purification is recommended.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?
A3: Tailing of boronic acids on silica gel is a frequent issue due to the interaction of the acidic boronic acid group with the silica surface.[2] To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile acid, such as acetic acid, or by using a more polar eluent system.
Q4: Can I use reverse-phase HPLC for the purity analysis of this compound?
A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and other boronic acid derivatives.[3][4][5][6][7] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.
Q5: Is it possible to remove unreacted aryl halide starting material by a simple extraction?
A5: While a standard aqueous workup will remove some impurities, it may not be sufficient to completely remove non-polar starting materials like aryl halides. A basic wash can help to deprotonate the boronic acid, making it more water-soluble and allowing for its separation from the non-acidic organic impurities.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The chosen solvent system is too good at dissolving the compound, even at low temperatures. The compound is highly impure, with a significant portion remaining in the mother liquor. | - Experiment with different solvent systems, including binary solvent mixtures, to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Perform a pre-purification step, such as an acid-base extraction, to remove major impurities before recrystallization. |
| Oily product instead of solid crystals after recrystallization | The presence of impurities is preventing crystallization. The cooling process was too rapid. | - Try adding a seed crystal to induce crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If the product remains oily, consider purification by column chromatography. |
| Co-elution of product and impurities during column chromatography | The eluent system is not optimized for the separation. The column was not packed properly, leading to channeling. | - Systematically screen different eluent systems with varying polarities. A gradient elution may be necessary. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product decomposition on the silica gel column | This compound can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by flushing the column with the eluent containing a small percentage of a modifier like triethylamine or acetic acid before loading the sample. - Consider using a different stationary phase, such as neutral alumina. |
| Incomplete removal of palladium catalyst | The palladium catalyst is finely dispersed and passes through standard filtration. | - Treat the organic solution of the crude product with a scavenger resin designed to bind palladium. - Perform multiple washes with an aqueous solution of a chelating agent like thiourea or sodium sulfide. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and water) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. A mixture of toluene and heptane is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent (or the solvent in which the compound is more soluble if using a pair) to just dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Eluent Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
The ideal eluent system should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography
Caption: General workflow for the purification of this compound by column chromatography.
Data Presentation
The following tables provide representative data for the purification of a generic arylboronic acid. Actual results for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-85% | Scalable, can provide very high purity. | Can have lower yields if the product is significantly soluble in the cold solvent. |
| Silica Gel Chromatography | 98-99% | 70-90% | Good for separating closely related impurities. | Can be time-consuming, potential for product degradation on silica. |
| Acid-Base Extraction | 90-95% | 80-95% | Good for removing non-acidic impurities. | Less effective for removing other acidic impurities or homocoupling products. |
Table 2: Illustrative TLC and Column Chromatography Data
| Compound | TLC Eluent System (Hexane:Ethyl Acetate) | Rf Value | Elution Order from Column |
| 1-Bromo-4-pentyloxybenzene (Starting Material) | 9:1 | ~0.8 | 1st |
| 4-Pentyloxybenzene (Protodeboronation) | 9:1 | ~0.7 | 2nd |
| This compound (Product) | 7:3 | ~0.3 | 3rd |
| Homocoupling Byproduct | 7:3 | ~0.1 | 4th |
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
preventing protodeboronation of 4-Pentyloxyphenylboronic acid
Welcome to the Technical Support Center for 4-Pentyloxyphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired protodeboronation of this compound during storage, handling, and, most critically, in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of pentoxybenzene as a byproduct.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. This compound is particularly susceptible to this decomposition pathway due to the electron-donating nature of the pentyloxy group, which increases the electron density on the aromatic ring and can facilitate the cleavage of the C-B bond, especially under basic conditions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly increase the rate of protodeboronation:
-
High pH (Basic Conditions): The presence of a base, essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, can also accelerate protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation.
-
Presence of Water: Water can act as a proton source for protodeboronation. While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive amounts should be avoided.
-
Prolonged Reaction Times: Extended exposure to reaction conditions can lead to the gradual decomposition of the boronic acid.
-
Inefficient Catalyst System: If the desired cross-coupling reaction is slow due to a suboptimal catalyst or ligand, the competing protodeboronation side reaction becomes more significant.
Q3: How can I minimize protodeboronation during storage and handling of this compound?
A3: To ensure the stability of this compound before its use in a reaction, it is recommended to:
-
Store in a cool, dry place: Keep the compound in a tightly sealed container, away from moisture and light. A refrigerator or a desiccator is ideal.
-
Handle under an inert atmosphere: When weighing and transferring the compound for a reaction, it is best practice to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q4: Should I use this compound directly, or is a protected form like a pinacol ester better?
A4: While this compound can be used directly with careful optimization of reaction conditions, converting it to a more stable derivative like a pinacol ester is a highly effective strategy to suppress protodeboronation. Boronic esters, such as pinacol esters, are generally more stable to a range of reaction conditions and can be purified by silica gel chromatography.[3] They act as a "slow-release" form of the boronic acid, maintaining a low concentration of the more reactive free acid in the reaction mixture at any given time, which minimizes the rate of protodeboronation.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of desired product and significant formation of pentoxybenzene. | 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. The base is too strong or used in excess. 3. The catalytic system is not efficient enough. | 1. Optimize reaction conditions: - Lower the reaction temperature (e.g., start at 80 °C and adjust as needed). - Reduce the reaction time by closely monitoring the reaction and stopping it once the starting material is consumed. 2. Screen different bases: - Switch to a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Use the minimum effective amount of base. 3. Improve the catalyst system: - Screen different palladium catalysts and ligands. Buchwald or SPhos-type ligands are often effective for electron-rich boronic acids. - Consider a slight increase in catalyst loading. |
| Reaction is sluggish or does not go to completion, leading to a mixture of starting materials and byproducts. | 1. Inefficient activation of the boronic acid or its ester. 2. Poor solubility of reactants. 3. Catalyst deactivation. | 1. Ensure proper base selection and addition: - The base is crucial for activating the boronic acid for transmetalation. Ensure the chosen base is appropriate for the reaction. 2. Optimize the solvent system: - Use a solvent system (e.g., dioxane/water, toluene/water) that ensures all reactants are sufficiently soluble. 3. Use a robust catalyst and degas the reaction mixture: - Employ a pre-catalyst that is resistant to deactivation. - Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the palladium catalyst. |
| Formation of significant homocoupling byproduct of the boronic acid. | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst. | 1. Ensure a strictly inert atmosphere: - Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of nitrogen or argon. 2. Use a Pd(0) precatalyst: - Consider using a Pd(0) source like Pd₂(dba)₃ to minimize the in-situ reduction step that can promote homocoupling. |
Quantitative Data Summary
Table 1: Comparative Half-lives of Protodeboronation for Various Arylboronic Acids and Esters
| Compound Class | Example | Conditions | Approximate Half-life (t₁/₂) |
| Electron-Rich Arylboronic Acid | p-Anisylboronic acid | 50 mM, H₂O, 90 °C | Slow |
| Heteroaromatic Boronic Acid (unstable) | 2-Pyridylboronic acid | 50% aq. dioxane, 70 °C, pH 7 | ~25-50 seconds[4] |
| Heteroaromatic Boronic Acid (stable) | 3-Pyridylboronic acid | 50% aq. dioxane, 70 °C, pH 12 | > 1 week[4] |
| Arylboronic Pinacol Ester | General | Varies | Generally more stable than the corresponding boronic acid.[3] |
Note: The stability of this compound is expected to be similar to other electron-rich arylboronic acids, which are generally more stable than highly unstable heteroaromatic boronic acids but still susceptible to protodeboronation under basic conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a general method for the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound (or its Pinacol Ester) with an Aryl Halide
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester, under conditions designed to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 - 1.5 eq) or its pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or its ester, the palladium catalyst, the ligand, and the anhydrous base.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of this compound.
Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Decision-making workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in 4-Pentyloxyphenylboronic Acid Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the Suzuki-Miyaura cross-coupling of 4-pentyloxyphenylboronic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling reaction can stem from several factors. The initial points to verify are the activity of the palladium catalyst, the integrity of the reagents, and the reaction conditions. Ensure the palladium source, particularly if it's a Pd(0) species, has not been deactivated by prolonged exposure to air. The purity of this compound is crucial, as boronic acids can degrade over time. Finally, confirm that the solvent was properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-induced catalyst decomposition and homocoupling of the boronic acid.[1][2]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can it be prevented?
A2: The formation of palladium black is a common mode of catalyst deactivation where the soluble palladium catalyst agglomerates into inactive palladium(0) nanoparticles.[1][2] This is often caused by:
-
Presence of Oxygen: Inadequate degassing of the solvent and reaction vessel is a primary cause.[1]
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium metal.
-
High Temperatures: Excessive reaction temperatures can accelerate both ligand degradation and palladium agglomeration.
To prevent palladium black formation, ensure rigorous degassing of all solvents and reagents, use robust ligands, and maintain the reaction at the lowest effective temperature.
Q3: What is protodeboronation and how can I minimize it with this compound?
A3: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of pentyloxybenzene instead of the desired coupled product. This is particularly prevalent with electron-rich boronic acids like this compound. The primary causes are strong bases and the presence of water.[3][4][5][6] To minimize protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or Cs₂CO₃, or organic bases.
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to reduce the availability of a proton source.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to protodeboronation.[5]
Q4: How does the choice of ligand affect catalyst stability and activity in the coupling of this compound?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich boronic acids, bulky and electron-donating phosphine ligands are often preferred.[7][8][9][10] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing agglomeration. The choice of ligand can significantly impact the reaction's success, and screening different ligands is often a necessary optimization step.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Issue 1: Low to No Product Formation
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a more air-stable precatalyst. | Protocol 1: Catalyst Activity Check |
| Degraded Boronic Acid | Verify the purity of the this compound by NMR or LC-MS. Use freshly acquired or purified material. | - |
| Oxygen Contamination | Ensure rigorous degassing of solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. | Protocol 2: Rigorous Degassing |
| Suboptimal Base | The chosen base may be too strong, leading to protodeboronation, or too weak to facilitate transmetalation. Screen a panel of bases. | Protocol 3: Base Screening |
| Inappropriate Ligand | The ligand may not be suitable for the specific substrates. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | Protocol 4: Ligand Screening |
Issue 2: Significant Byproduct Formation
Common Byproducts & Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Homocoupled Boronic Acid | Oxidative coupling of two boronic acid molecules, often promoted by oxygen and Pd(II) species.[2] | Rigorous degassing; use of a pre-reduced Pd(0) catalyst. |
| Protodeboronation Product | Cleavage of the C-B bond by a proton source, facilitated by strong bases.[3][4] | Use milder bases (e.g., K₂CO₃, Cs₂CO₃); employ anhydrous conditions. |
| Dehalogenated Starting Material | Reductive cleavage of the carbon-halogen bond of the coupling partner. | Optimize reaction conditions (temperature, ligand, base) to favor the cross-coupling pathway. |
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of an Electron-Rich Arylboronic Acid
The following data is representative and compiled from literature on similar electron-rich substrates. Actual results may vary.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 65 | Moderate yield, some catalyst decomposition observed. |
| P(t-Bu)₃ | 1 | K₃PO₄ | Dioxane | 80 | 92 | High yield, fast reaction. Ligand is air-sensitive. |
| SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 95 | Excellent yield, good catalyst stability. |
| XPhos | 1 | K₂CO₃ | t-Amyl Alcohol | 100 | 98 | High turnover number, effective for challenging substrates. |
Table 2: Effect of Base on Protodeboronation of an Alkoxy-Substituted Phenylboronic Acid
This table illustrates the general trend of base strength on the rate of protodeboronation.
| Base | Solvent | Temperature (°C) | Time (h) | Protodeboronation (%) |
| NaOH | Dioxane/H₂O | 80 | 2 | 45 |
| K₃PO₄ | Dioxane/H₂O | 80 | 2 | 20 |
| K₂CO₃ | Dioxane/H₂O | 80 | 2 | < 5 |
| Cs₂CO₃ | Dioxane | 80 | 2 | < 2 |
Experimental Protocols
Protocol 1: Catalyst Activity Check
-
Setup: In a glovebox, prepare two identical small-scale reactions.
-
Reaction 1 (Control): Use your standard batch of palladium precatalyst.
-
Reaction 2 (Test): Use a fresh, unopened vial of the same precatalyst or a different, reliable precatalyst.
-
Execution: Run both reactions under identical, optimized conditions.
-
Analysis: Compare the conversion of the two reactions by LC-MS or GC-MS after a set time. A significant difference in conversion indicates a problem with your standard catalyst batch.
Protocol 2: Rigorous Degassing (Freeze-Pump-Thaw Method)
-
Preparation: Add your solvent to the reaction flask.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the vacuum tap, remove the flask from the liquid nitrogen, and allow the solvent to thaw completely. You should see gas bubbles being released from the solvent.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
Inert Gas: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen).
Protocol 3: Base Screening
-
Setup: Prepare a parallel set of reactions in vials. Each vial should contain the aryl halide, this compound, palladium precatalyst, and ligand.
-
Base Addition: To each vial, add a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, an organic base like Et₃N). Ensure the molar equivalents are appropriate for each base.
-
Execution: Add the degassed solvent, seal the vials, and run the reactions under identical temperature and stirring conditions.
-
Analysis: Monitor the reactions at regular intervals using TLC, LC-MS, or GC-MS to determine the optimal base for product formation and minimal byproduct generation.
Protocol 4: Ligand Screening
-
Setup: Similar to the base screening, prepare a parallel set of reactions.
-
Ligand Addition: To each vial containing the substrates, base, and palladium source, add a different ligand (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).
-
Execution: Run the reactions under identical, optimized conditions.
-
Analysis: Compare the reaction outcomes to identify the most effective ligand for your specific transformation.
Protocol 5: Hot Filtration Test
This test helps determine if the active catalytic species is homogeneous (dissolved) or heterogeneous (solid).
-
Reaction Setup: Begin the Suzuki-Miyaura reaction as usual.
-
Partial Conversion: Allow the reaction to proceed to approximately 20-30% conversion.
-
Filtration: While maintaining the reaction temperature, quickly filter the reaction mixture through a hot, fine-pored filter (e.g., a pre-heated syringe filter) into a new, pre-heated flask.
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Continued Reaction: Continue to heat and stir the filtrate.
-
Analysis: Monitor the progress of the reaction in the filtrate.
-
If the reaction in the filtrate proceeds: The active catalyst is a soluble, homogeneous species.
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If the reaction in the filtrate stops: The active catalyst is heterogeneous, and the solid material is necessary for catalysis.
-
Visualizations
Caption: Common deactivation pathways for a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failing Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation for an arylboronic acid.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Pentyloxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyloxyphenylboronic acid. The information is designed to address specific issues encountered during experiments, with a focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: How does temperature typically affect Suzuki-Miyaura coupling reactions with this compound?
Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to degradation of the catalyst, ligands, and the boronic acid itself, resulting in lower yields.[3] For many Suzuki-Miyaura reactions, temperatures between 80-110 °C are considered optimal.[4] However, the ideal temperature depends on the specific substrates, catalyst, and solvent system used.[4][5] Some modern catalyst systems can facilitate the reaction at room temperature.[6][7]
Q3: What is the optimal temperature range for Chan-Lam coupling reactions involving this compound?
A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature in the open air.[8][9] This provides a milder alternative to other cross-coupling reactions that often require elevated temperatures.[10] However, the reaction temperature can be optimized. While some protocols for Chan-Lam couplings with other boronic acids have been performed at elevated temperatures (e.g., 80 °C) to improve yields, starting with room temperature is a common and effective approach.[11][12]
Q4: How does temperature influence the esterification of this compound?
In general, esterification reactions are favored by higher temperatures, which increase the reaction rate.[13] However, the optimal temperature is a balance, as side reactions and decomposition can occur at excessively high temperatures. For the esterification of fatty acids, temperatures around 40-60°C have been shown to be effective.[13] The specific conditions for this compound would also depend on the alcohol and catalyst used.
Troubleshooting Guides
Low or No Product Yield in Suzuki-Miyaura Coupling
Problem: You are observing a low yield or no formation of the desired product in a Suzuki-Miyaura coupling reaction with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the temperature. If the reaction is sluggish at a lower temperature, gradually increase it in increments of 10-20°C. Conversely, if you suspect decomposition, try lowering the temperature. An optimal range is often 80-110°C.[4] |
| Boronic Acid Decomposition | High temperatures can lead to the decomposition of boronic acids.[1] Consider using milder conditions or a more active catalyst that allows for lower reaction temperatures.[6] |
| Catalyst Inactivity | The palladium catalyst may require a certain temperature to become active. Ensure the chosen catalyst and ligand system is appropriate for the reaction temperature. |
| Solvent Choice | The boiling point of the solvent will dictate the maximum reaction temperature at atmospheric pressure. Ensure the solvent is suitable for the desired temperature range. Common solvents include toluene, dioxane, and DMF.[4] |
Side Product Formation in Chan-Lam Coupling
Problem: You are observing significant formation of side products in a Chan-Lam coupling reaction.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Elevated Temperature | While often performed at room temperature, higher temperatures can sometimes lead to side reactions. If you are running the reaction at an elevated temperature, try performing it at room temperature.[8][9] |
| Homocoupling of Boronic Acid | Higher temperatures can sometimes promote the homocoupling of the boronic acid to form a biaryl species. Running the reaction at a lower temperature can minimize this side reaction. |
| Oxidation of Substrates | The Chan-Lam coupling is an oxidative coupling. If the temperature is too high, it might lead to undesired oxidation of your starting materials or product. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This is a general starting point and may require optimization.[4]
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Reaction Setup: In a flame-dried flask, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, 5-10 mL) under an inert atmosphere (Nitrogen or Argon).
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Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).
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Monitoring: Monitor the reaction progress using TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
General Protocol for Chan-Lam Coupling:
This is a general starting point and can often be performed in the open air.[8][9]
-
Reaction Setup: In a flask, combine the amine or alcohol (1.0 mmol), this compound (1.2-1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
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Solvent Addition: Add a suitable solvent (e.g., CH₂Cl₂, CH₃OH).
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Reaction: Stir the mixture at room temperature. The reaction can be left open to the air.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, filter the reaction mixture and purify by chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yield based on reaction temperature.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 146449-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Pentyloxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on minimizing the formation of the common homocoupling byproduct, 4,4'-bis(pentyloxy)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of your this compound react with each other to form a symmetrical biaryl, 4,4'-bis(pentyloxy)-1,1'-biphenyl. This unwanted reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the structural similarities between the product and the byproduct.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main pathways that lead to the homocoupling of boronic acids are:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is therefore critical.[1][2]
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Palladium(II)-Mediated Homocoupling: If you are using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[1] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q3: How does the choice of palladium catalyst affect the extent of homocoupling?
A3: The choice of the palladium source is crucial. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it can directly enter the catalytic cycle without requiring an initial reduction step, which can minimize the opportunity for Pd(II)-mediated homocoupling.[1] Modern, pre-formed catalysts, like Buchwald's G3 and G4 precatalysts, are also designed to cleanly generate the active Pd(0) species and can be very effective at suppressing homocoupling.[1]
Q4: Can the base I use influence the amount of homocoupling byproduct?
A4: Yes, the base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, the choice and strength of the base can impact side reactions. For electron-rich boronic acids like this compound, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in promoting the desired cross-coupling over homocoupling, especially when dealing with sterically hindered substrates.[2] However, the optimal base is often substrate and catalyst-dependent and may require screening.
Q5: I'm observing significant homocoupling. How can I effectively remove the 4,4'-bis(pentyloxy)-1,1'-biphenyl byproduct during purification?
A5: Separating the homocoupled byproduct from the desired cross-coupled product can be challenging due to their similar polarities. If homocoupling cannot be completely suppressed, careful column chromatography is the most common purification method. You may need to screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation. In some cases, recrystallization can also be an effective method to isolate the desired product.
Troubleshooting Guides
Problem: Significant Formation of Homocoupling Byproduct
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of this compound.
Initial Checks:
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Inert Atmosphere: Have you rigorously deoxygenated your solvents and the reaction mixture?
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Reagent Purity: Are your this compound and other reagents pure?
Troubleshooting Workflow Diagram:
References
Technical Support Center: Purification of 4-Pentyloxyphenylboronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyloxyphenylboronic acid and similar compounds. It offers solutions for the common challenge of removing boron-containing impurities from reaction mixtures, particularly after Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Encountering issues during the purification of your reaction products? This guide will help you diagnose and solve common problems.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Boronic Acid Impurity in NMR after Aqueous Workup | 1. Insufficiently basic aqueous wash. 2. Formation of boroxine (cyclic anhydride). 3. Product has some water solubility, leading to co-extraction. | 1. Increase the pH of the aqueous wash to >10 using 1-2 M NaOH or K₂CO₃ to ensure complete conversion to the water-soluble boronate salt.[1] 2. Add a 1,2- or 1,3-diol like D-sorbitol to the basic wash to form a highly water-soluble complex with the boronate.[1] 3. If the product is soluble in non-polar solvents, switch the organic layer to diethyl ether or toluene to minimize co-extraction of the polar boronic acid. |
| Co-elution of Product and Boronic Acid on Silica Gel Column | 1. Similar polarity of the product and the boronic acid impurity. 2. Degradation of the boronic acid on the acidic silica gel. | 1. Use a boron scavenger resin with diol functional groups to covalently bind the boronic acid.[2] 2. Switch to a different stationary phase, such as neutral alumina.[3] 3. Consider reverse-phase chromatography (C18). |
| Low Yield Due to Protodeboronation | 1. Prolonged exposure to acidic or basic conditions. 2. Presence of water in the reaction. 3. High reaction temperature. | 1. Minimize the time the boronic acid is in contact with acidic or basic aqueous solutions during workup. 2. For sensitive substrates, consider running the reaction under anhydrous conditions. 3. Optimize the reaction temperature to the lowest effective level. |
| Formation of Homocoupling Byproduct (Biaryl of 4-Pentyloxyphenyl) | 1. Presence of oxygen in the reaction. 2. Inefficient catalytic cycle. | 1. Ensure the reaction solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[4] 2. Use fresh, high-quality palladium catalyst and ligands. |
| Product is an Oil, Preventing Recrystallization | 1. Inherent physical property of the product. 2. Presence of impurities depressing the melting point. | 1. Attempt trituration with a non-polar solvent like hexane to induce solidification. 2. If the product is an amine, consider forming a crystalline salt (e.g., hydrochloride) for purification. 3. Rely on chromatographic methods for purification. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing impurities I should expect in my reaction mixture?
A1: The most common boron-containing impurities are unreacted this compound and its cyclic anhydride, known as a boroxine. Boroxines can form from the dehydration of boronic acids and may complicate purification due to their different solubility and chromatographic behavior.[5]
Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A2: This is a common issue. Here are some steps to enhance the removal of boronic acid impurities during a liquid-liquid extraction:
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Increase the pH: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is typically effective.[1]
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Add a Complexing Agent: Adding a 1,2- or 1,3-diol like D-sorbitol to the basic aqueous wash will form a highly water-soluble anionic complex with the boronate, significantly enhancing its partitioning into the aqueous layer.[1]
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Consider a Different Solvent System: If your product is soluble in non-polar solvents, try switching your organic layer to something like diethyl ether or toluene to minimize the co-extraction of the polar boronic acid.
Q3: My product and the boronic acid byproduct are co-eluting on my silica gel column. What are my options?
A3: Co-elution is a frequent challenge. Here are several alternative strategies:
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Use a Boron Scavenger Resin: This is often the most effective solution. Scavenger resins contain functional groups (typically diols) that covalently bind to boronic acids. You can add the resin to your crude product solution, stir, and then simply filter it off.[2]
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Switch Stationary Phase: Instead of silica gel, try using neutral alumina, which can have different selectivity.[3]
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Reverse-Phase Chromatography: For polar products, reverse-phase chromatography on a C18 column can be an effective alternative.
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Derivatization: Convert the crude mixture to potassium trifluoroborate salts. The desired product's salt may have different solubility properties, allowing for purification by precipitation or extraction.[6]
Q4: How can I avoid protodeboronation of my this compound?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich arylboronic acids like this compound. To minimize this:
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Control the Base: Use the mildest effective base for your reaction. Sometimes, switching from a strong base like NaOH to a weaker one like K₃PO₄ or Cs₂CO₃ can help.[7]
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Anhydrous Conditions: If possible, run the reaction under anhydrous conditions, as water can be a proton source for this side reaction.[7]
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Use a Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester, which are generally less prone to protodeboronation.[2]
Q5: What is a boroxine and how do I deal with it?
A5: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid in solution.[8] The 11B NMR chemical shift for a boroxine is typically found slightly downfield (around 33 ppm) compared to the corresponding boronic acid (around 30 ppm).[5] If you suspect boroxine formation is hindering purification, ensure your workup includes a step where the crude material is stirred with a mildly acidic or basic aqueous solution to hydrolyze the boroxine back to the boronic acid before proceeding with the main purification step.
Data Presentation
Effectiveness of Boron Removal Techniques
| Purification Method | Principle of Operation | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Wash (e.g., 1M NaOH) | Converts boronic acid to a water-soluble boronate salt. | Good to Very Good (>90% removal often achievable) | Simple, inexpensive, and scalable. | May not be effective for all boronic acids; can cause hydrolysis of sensitive functional groups. |
| Recrystallization | Difference in solubility between the product and impurities. | Variable (depends on the specific compounds) | Can provide very high purity product. | Not suitable for oily products; can have lower yields. |
| Boron Scavenger Resin (e.g., Purolite S108) | Covalent binding of boronic acid to diol groups on the resin. | Excellent (>95% removal)[3][9] | High selectivity and efficiency; simple filtration workup. | Higher cost of reagents; may require longer reaction times. |
| Diethanolamine (DEA) Precipitation | Forms a crystalline adduct with the boronic acid. | Very Good to Excellent (>95% removal)[10] | Can be highly effective for purifying the boronic acid itself before reaction or removing unreacted starting material. | Requires an additional step to release the free boronic acid if the adduct is formed from the product. |
| Conversion to Trifluoroborate Salt | Changes the solubility and stability of the boron species. | Good to Very Good | Can improve stability and handling of the boronic acid derivative.[6] | Requires an additional chemical transformation step. |
Experimental Protocols
Protocol 1: Enhanced Basic Aqueous Wash for Boronic Acid Removal
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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First Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of NaOH. Shake vigorously for 1-2 minutes and then separate the layers.
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Second Wash (Optional, with Complexing Agent): For stubborn impurities, wash the organic layer again with a 1 M NaOH solution containing 0.5 M D-sorbitol.
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Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of NaCl (brine) to remove residual base and dissolved water.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is primarily for purifying the boronic acid starting material but can be adapted for removing unreacted boronic acid from a crude mixture if the product does not precipitate under these conditions.
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Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane or diethyl ether.[10]
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Precipitation: Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring. A white precipitate of the diethanolamine adduct should form.[9]
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Isolation: Stir the resulting slurry for 30 minutes. Isolate the white solid by vacuum filtration.
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Washing: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
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Liberation of the Boronic Acid (if needed): To regenerate the boronic acid from the adduct, suspend it in an organic solvent and wash with a mildly acidic aqueous solution (e.g., 1 M HCl). Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.
Protocol 3: Boron Scavenger Resin Purification
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Resin Selection: Choose a commercially available boron scavenger resin, such as one with N-methylglucamine functional groups (e.g., Purolite S108).
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Dissolution: Dissolve the crude product in a suitable organic solvent.
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Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the boron impurity) to the solution.
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Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the removal of the boronic acid by TLC or LC-MS.
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Filtration: Once the scavenging is complete, remove the resin by filtration.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Visualization of Purification Logic
References
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
improving the stability of 4-Pentyloxyphenylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-Pentyloxyphenylboronic acid in solution during experiments.
Troubleshooting Unstable Solutions
Issue: I am observing a decrease in the concentration of this compound in my solution over time. What are the likely causes and how can I mitigate this?
Answer: The instability of this compound in solution is primarily due to two degradation pathways: protodeboronation and oxidation. The rate of these degradation processes is significantly influenced by the pH of the solution, solvent, temperature, and exposure to oxygen.
Key Degradation Pathways
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Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated in both acidic and, more commonly, basic conditions.[1]
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Oxidation: The boron center is susceptible to oxidation, which can be exacerbated by reactive oxygen species, leading to the formation of boric acid and the corresponding phenol.[2][3]
The following diagram illustrates these two degradation pathways:
References
- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Suzuki Reaction Scale-Up with 4-Pentyloxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up Suzuki-Miyaura cross-coupling reactions involving 4-pentyloxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues observed during the scale-up of Suzuki reactions with the electron-rich this compound.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or Stalled Reaction Conversion | 1. Catalyst Deactivation: The active Pd(0) species may be sensitive to oxygen or may agglomerate into inactive palladium black.[1][2] 2. Insufficient Base Strength or Solubility: The base may not be strong enough to facilitate transmetalation efficiently, or it may have poor solubility in the reaction medium.[3] 3. Poor Mass Transfer in Biphasic Systems: Inadequate mixing between the aqueous and organic phases can limit the reaction rate. 4. Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy for the reaction. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) throughout the reaction.[2] Consider using more robust, air-stable precatalysts. 2. Optimize Base and Solvent System: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered to maximize surface area. Use a co-solvent (e.g., water) to aid in dissolving the base.[3] 3. Improve Agitation and Consider Phase-Transfer Catalysts (PTCs): Increase the stirring rate to ensure good mixing of the phases. The addition of a PTC like tetrabutylammonium bromide (TBAB) can enhance the transfer of the boronate anion to the organic phase. 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of product or reagent degradation. |
| Significant Formation of Side Products | 1. Protodeboronation: The electron-donating pentyloxy group makes the boronic acid susceptible to replacement of the boronic acid moiety with a hydrogen atom, especially in the presence of strong bases and water.[2] 2. Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl impurity. This is often competitive with the desired cross-coupling.[2] | 1. Use Milder Base or Anhydrous Conditions: Consider using a weaker base such as K₂CO₃ or KF. Switching to anhydrous conditions can also minimize protodeboronation.[2] Alternatively, protecting the boronic acid as a diethanolamine adduct can increase its stability.[4] 2. Optimize Reaction Conditions: Ensure a properly activated catalyst and consider a lower reaction temperature to disfavor the homocoupling pathway. |
| Difficulty in Product Purification | 1. Residual Palladium: High levels of palladium may remain in the product, which is often a challenge in pharmaceutical applications. 2. Closely Eluting Impurities: Byproducts from side reactions may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Employ Palladium Scavengers: After the reaction, treat the mixture with a palladium scavenger. 2. Optimize Crystallization/Purification: Develop a robust crystallization procedure to selectively precipitate the desired product, leaving impurities in the mother liquor. A thorough wash of the crude product can also be effective. |
| Poor Reproducibility at Larger Scale | 1. Inconsistent Reagent Quality: The purity and stability of the boronic acid and other reagents can vary between batches. 2. Inefficient Heat Transfer: As the reaction scale increases, maintaining a consistent internal temperature becomes more challenging, which can affect reaction rates and impurity profiles. | 1. Ensure High Purity of Reagents: Use reagents from reliable sources and consider re-analyzing them before use. Boronic acids can degrade over time, so using fresh batches is recommended. 2. Monitor and Control Reaction Temperature: Use a reactor with efficient heat transfer capabilities and monitor the internal temperature closely. Avoid localized overheating, which can lead to catalyst decomposition. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working. What are the first things to check?
A1: When a Suzuki reaction fails, begin by verifying the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere.[2]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade, so using a fresh, high-purity batch is crucial.
-
Base and Solvent Choice: The selection of base and solvent is critical. The base must be strong enough for transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered for better reactivity.
Q2: I am observing a significant amount of the deboronated starting material (pentyloxybenzene). How can I prevent this?
A2: This side product results from protodeboronation, a common issue with electron-rich boronic acids like this compound. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the proton source for this reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[2]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a diethanolamine adduct, can prevent premature decomposition.[4] This adduct can often be used directly in the coupling reaction.
Q3: How does the choice of base affect the reaction when scaling up?
A3: The choice of base is critical and its impact can be more pronounced at a larger scale. Key considerations include:
-
Strength and Solubility: Stronger bases like K₃PO₄ or Cs₂CO₃ often give higher yields with electron-rich boronic acids.[3] However, their solubility in the reaction medium is crucial for activating the boronic acid. Using a co-solvent like water can help dissolve the base.[3]
-
Physical Form: At a larger scale, it is essential that the base is a fine, free-flowing powder to ensure consistent reaction rates and avoid issues with clumping and poor mixing.
Q4: What are the key considerations for solvent selection during scale-up?
A4: When scaling up, solvent selection impacts not only the reaction performance but also process safety and environmental considerations.
-
Solubility: The solvent system (often a mixture like dioxane/water or toluene/water) must effectively dissolve the organic substrates while also allowing for the activity of the inorganic base.
-
Boiling Point and Safety: The solvent's boiling point will dictate the maximum reaction temperature at atmospheric pressure. For large-scale operations, safety aspects such as flammability and toxicity are paramount.
-
Work-up and Purification: The solvent should allow for a straightforward work-up procedure, such as easy phase separation and extraction.
Data Presentation: Impact of Base on Yield for Analogous Suzuki Reactions
The following table summarizes the effect of different bases on the yield of Suzuki coupling reactions with an electron-rich arylboronic acid, (4-bromo-2,5-dimethoxyphenyl)boronic acid, which serves as an analogue to this compound.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | [3] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | [3] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound (Lab Scale)
This protocol is a general starting point for the Suzuki coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Preparation of Diethanolamine Adduct of this compound for Enhanced Stability
This protocol describes how to form a stable adduct of the boronic acid, which can be useful for storage and to minimize protodeboronation.
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in scale-up.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: Reaction Monitoring for 4-Pentyloxyphenylboronic Acid Coupling Reactions
Welcome to the technical support center for monitoring the coupling reactions of 4-pentyloxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurately tracking the progress of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to monitor the progress of a Suzuki-Miyaura coupling reaction involving this compound?
A1: The most common techniques for monitoring Suzuki-Miyaura coupling reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] In-situ techniques like Raman spectroscopy are also employed for real-time monitoring without the need for sampling.[4][5]
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is a fast and straightforward method for qualitative reaction monitoring.[3][6] By spotting the reaction mixture alongside the starting materials (this compound and your coupling partner) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product. Using a UV lamp (254 nm) for visualization is standard.[7] For more specific detection of the boronic acid, staining reagents like alizarin or curcumin can be used, which form colored or fluorescent complexes with the boronic acid.[7][8][9][10]
Q3: When should I choose HPLC or LC-MS over TLC for reaction monitoring?
A3: HPLC and LC-MS are preferred for quantitative analysis, offering higher resolution, sensitivity, and the ability to accurately measure the concentration of reactants and products over time.[2] These techniques are crucial when you need to determine reaction kinetics, accurately calculate conversion rates, or identify and quantify byproducts.[2][11] LC-MS is particularly powerful as it provides mass information, aiding in the identification of unknown peaks in your chromatogram.[12]
Q4: Can I use NMR to monitor my reaction directly?
A4: Yes, NMR spectroscopy is an excellent tool for reaction monitoring, especially if the spectra of the starting materials and products have distinct, well-resolved peaks.[13] You can take aliquots from the reaction mixture, add them to an NMR tube (often with a deuterated solvent), and acquire spectra at different time points.[13] For some reactions, particularly those involving fluorine-containing compounds, ¹⁹F NMR can be a very clean and effective monitoring method.[13]
Q5: What are the advantages of in-situ reaction monitoring techniques?
A5: In-situ monitoring techniques, such as Raman or mid-IR spectroscopy, allow for real-time analysis of the reaction mixture without the need to withdraw samples.[4][5][11] This is particularly advantageous for reactions that are sensitive to air or moisture, very fast reactions, or when you want to obtain high-density data for kinetic analysis.[11][14]
Troubleshooting Guide
Issue 1: I am not seeing any product formation on my TLC plate.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in-situ. Consider using a fresh batch or an air-stable precatalyst.[1] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][15] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. The base must be strong enough for transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions.[1] |
| Poor Reagent Purity | Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[1] |
Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks.
| Possible Cause | Troubleshooting Step |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen. It is a common side reaction, especially with strong bases in aqueous media.[1][16] Consider using a milder base (e.g., K₂CO₃ or KF) or switching to anhydrous conditions.[1] |
| Homocoupling | The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1][15][17] Rigorous degassing of the reaction mixture is crucial. |
| Starting Material Impurities | Run an analysis of your starting materials to ensure the unexpected peaks are not pre-existing impurities. |
| Product or Intermediate Degradation | Some products or intermediates may be unstable under the reaction conditions or during the workup and analysis. Consider analyzing the reaction mixture at earlier time points. |
Issue 3: I am having difficulty distinguishing between the starting material and product spots on my TLC.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The starting material and product may have very similar polarities, resulting in close R_f values. |
| Try different solvent systems (mobile phases) with varying polarities to improve separation. | |
| Use a specialized staining agent for boronic acids, such as alizarin or curcumin, to specifically visualize the this compound spot.[7][8][9][10] |
Experimental Protocols & Data Presentation
HPLC Monitoring Protocol
A typical protocol for monitoring the reaction via HPLC involves quenching aliquots of the reaction mixture at specific time points and analyzing the diluted samples.
Methodology:
-
Reaction Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[2]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]
-
HPLC Analysis: Inject the prepared sample onto the HPLC. A typical method might use a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid). Monitor the elution profile using a UV detector at a wavelength where both the starting materials and the product absorb.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Aliquot Volume | 20 - 100 µL |
| Quenching Solvent | Acetonitrile or Methanol |
| Quenching Volume | 0.5 - 2.0 mL |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or wavelength of max absorbance) |
TLC Monitoring with Staining
Methodology:
-
Spotting: On a silica gel TLC plate, spot the this compound starting material, the halide coupling partner, and the reaction mixture at different time points.
-
Development: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization:
-
Visualize the spots under a UV lamp (254 nm).
-
For specific detection of the boronic acid, prepare a staining solution. For example, a 1 mM solution of alizarin in acetone.[7]
-
Briefly dip the TLC plate into the alizarin solution and let it dry.[7]
-
Observe the plate under a 366 nm UV lamp; the boronic acid spot will appear with a bright yellow fluorescence.[7]
-
Visualizations
Caption: General workflow for monitoring a Suzuki-Miyaura coupling reaction.
Caption: Step-by-step workflow for HPLC reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to 4-Pentyloxyphenylboronic Acid and 4-Butoxyphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials like liquid crystals.[2] A key component of this reaction is the organoboron reagent, typically a boronic acid.
This guide provides an objective comparison of two closely related alkoxyphenylboronic acids: 4-pentyloxyphenylboronic acid and 4-butoxyphenylboronic acid. While differing by only a single methylene group in their alkoxy chains, subtle differences in their physical properties can influence reaction conditions and product characteristics. This analysis is based on established chemical principles and representative experimental data.
Physicochemical Properties
The primary difference between the two compounds is the length of the n-alkoxy chain. This variation results in minor differences in molecular weight and can influence physical properties such as melting point and solubility, which may affect the choice of solvent for a given reaction.
| Property | This compound | 4-Butoxyphenylboronic Acid |
| Chemical Structure | C₅H₁₁O-C₆H₄-B(OH)₂ | C₄H₉O-C₆H₄-B(OH)₂ |
| Molecular Formula | C₁₁H₁₇BO₃ | C₁₀H₁₅BO₃ |
| Molecular Weight | 208.06 g/mol | 194.04 g/mol |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals |
| Melting Point | 165-170 °C | 178-183 °C |
Note: Physical properties are sourced from various chemical suppliers and may vary slightly between batches.
Comparative Reactivity in Suzuki Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by both electronic and steric factors.[1] The key transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[3]
-
Electronic Effects : Both 4-pentyloxy and 4-butoxy groups are electron-donating via resonance, which increases the nucleophilicity of the phenyl ring. This generally makes them effective coupling partners. The electronic difference between a butoxy and a pentyloxy group is negligible, and therefore, they are expected to have a virtually identical electronic influence on the reaction.
-
Steric Effects : The alkoxy groups are in the para position relative to the boronic acid, which is remote from the reaction center.[4] Consequently, the steric hindrance around the C-B bond is minimal and identical for both molecules.
-
Solubility and Physical State : The most significant practical difference arises from the length of the alkyl chain. The slightly longer pentyl chain in this compound imparts a marginal increase in lipophilicity. This may lead to better solubility in less polar organic solvents (e.g., toluene, THF) compared to 4-butoxyphenylboronic acid, which could be advantageous in certain solvent systems by ensuring the reaction mixture remains homogeneous.
Quantitative Data from Representative Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. / Time | Yield (%) |
| 4-Butoxyphenylboronic acid | 4-Bromoacetophenone | Pd-complex (0.25 mol%) / TBAB | KOH | Water | 160 °C (reflux) | 96% |
| This compound | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 °C / 2h | ~95% |
Note: The data in this table is compiled from different sources and serves as a representative comparison.[1][5] Reaction conditions are not identical, and yields can vary significantly based on the specific coupling partner, catalyst, and other parameters.
The choice between the two reagents is often dictated less by a significant difference in reactivity and more by the desired properties of the final biaryl product, where the alkoxy chain length can influence characteristics like liquid crystalline phases or biological activity.
Visualizing the Suzuki Coupling Process
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a typical Suzuki coupling experiment.
Generalized Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an alkoxyphenylboronic acid.[6][7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Alkoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), the 4-alkoxyphenylboronic acid (1.2 equiv), and the base (2-3 equiv).
-
Solvent Addition : Add the chosen solvent system to the flask.
-
Degassing : Seal the flask with a septum and purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction : Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
Both this compound and 4-butoxyphenylboronic acid are highly effective reagents for Suzuki-Miyaura cross-coupling reactions. Their electronic and steric properties at the reaction site are nearly identical, leading to comparable reactivity and high product yields under optimized conditions. The primary differentiator is the slightly increased lipophilicity of this compound, which may offer solubility advantages in specific non-polar solvent systems. Ultimately, the selection between these two reagents should be guided by the specific synthetic context, solvent system compatibility, and the desired physicochemical properties of the final product rather than an inherent difference in coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Alkoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield of the desired biaryl product. This guide provides an objective comparison of the performance of various alkoxy-substituted phenylboronic acids in this pivotal reaction, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Influence of Alkoxy Substituents on Reactivity
Alkoxy groups (-OR) are generally considered electron-donating groups through resonance, which can enhance the nucleophilicity of the aryl group of the boronic acid. This increased nucleophilicity is known to facilitate the transmetalation step, a key stage in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and faster reaction times compared to unsubstituted or electron-deficient phenylboronic acids. The position of the alkoxy group (ortho, meta, or para) and the nature of the alkyl chain (methyl, ethyl, propyl, etc.) can also impart steric and subtle electronic effects that influence the reaction outcome.
Comparative Performance Data
| Phenylboronic Acid | Alkoxy Substituent | Position | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid (unsubstituted) | None | - | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 |
| 4-Methoxyphenylboronic acid | Methoxy | para | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 2-Methoxyphenylboronic acid | Methoxy | ortho | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3-Methoxyphenylboronic acid | Methoxy | meta | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 4-Ethoxyphenylboronic acid | Ethoxy | para | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 6 | 94 |
| 2-Ethoxyphenylboronic acid | Ethoxy | ortho | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | 86 |
| 4-Propoxyphenylboronic acid | Propoxy | para | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 91 |
| 2,5-Dimethoxyphenylboronic acid | Methoxy | ortho, para | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Yields are highly dependent on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, base, solvent, and temperature.
From the data, a general trend can be observed where phenylboronic acids bearing electron-donating alkoxy groups, particularly at the para position, tend to provide excellent yields. The presence of multiple electron-donating groups, as in 2,5-dimethoxyphenylboronic acid, can further enhance reactivity. Ortho-substituted alkoxy groups can sometimes lead to slightly lower yields, which may be attributed to steric hindrance affecting the approach to the metal center during transmetalation.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for use with various alkoxy-substituted phenylboronic acids and aryl halides.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Alkoxy-substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alkoxy-substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.02 mmol) to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the underlying mechanism and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling.
Conclusion
Alkoxy-substituted phenylboronic acids are highly effective coupling partners in Suzuki-Miyaura reactions, generally providing high yields of biaryl products. The electron-donating nature of the alkoxy group accelerates the key transmetalation step in the catalytic cycle. While para-substituted isomers often give the best results, ortho and meta isomers are also viable reagents. The choice of the specific alkoxy-substituted phenylboronic acid will depend on the desired final product and the steric and electronic requirements of the synthetic target. The provided data and protocols offer a valuable starting point for researchers to harness the power of these versatile reagents in their synthetic campaigns.
A Comparative Guide to Alternative Reagents for Biaryl Synthesis Beyond 4-Pentyloxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry. While 4-pentyloxyphenylboronic acid is a commonly employed reagent, challenges related to its stability and reactivity have spurred the development of alternative organometallic reagents. This guide provides an objective comparison of several key alternatives, offering insights into their performance, stability, and optimal use cases, supported by experimental data.
The primary alternatives to traditional boronic acids evaluated in this guide include potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, organosilanes, and aryl sulfonium salts. Each of these reagent classes offers distinct advantages in terms of handling, stability, and reactivity, providing a broader toolkit for the synthesis of complex biaryl compounds.
Comparative Performance of Reagents for Biaryl Synthesis
To provide a clear comparison, the following table summarizes the performance of various alternatives to a generic arylboronic acid in the synthesis of a model biaryl compound. While direct comparative data for this compound is not always available, the presented data, compiled from various sources, offers a representative overview of expected yields and conditions.
| Reagent Class | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference(s) |
| Arylboronic Acid | Aryl Bromide | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C | 70-98% | [1][2] |
| Potassium Aryltrifluoroborate | Aryl Bromide | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 80 °C | 85-95% | [3][4] |
| Aryl MIDA Boronate | Aryl Bromide | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C | ~90% | [5][6][7] |
| Arylsilanol | Aryl Iodide/Bromide | [allylPdCl]₂, Cs₂CO₃, Dioxane, 90 °C | High Yields | [8][9][10] |
| Aryl Thianthrenium Salt | Arene (C-H activation) | Photoinduced (UV), DMSO, rt | 47-59% | [11][12] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Detailed Reagent Profiles and Experimental Protocols
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over many boronic acids which can be prone to decomposition.[3] This enhanced stability simplifies storage, handling, and stoichiometry in reactions.[3]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate [3]
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with a cold solvent (e.g., acetone), and dry.
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate [4]
-
To a reaction vessel, add the potassium aryltrifluoroborate (1.1 - 1.5 eq), aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with PPh₃, 2-5 mol%), and a base (e.g., K₂CO₃, 3 eq).
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.
-
After cooling to room temperature, perform a standard aqueous workup and purify the product by chromatography.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are another class of highly stable organoboron reagents.[6][13] The trivalent N-methyliminodiacetic acid ligand protects the boron center, rendering it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[6] The boronic acid can be readily liberated in situ under mild aqueous basic conditions, allowing for controlled, iterative cross-coupling reactions.[6][14]
Experimental Protocol: Suzuki-Miyaura Coupling with MIDA Boronates in Water [5]
-
To a reaction vessel, add the aryl MIDA boronate (1.2 eq), aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃ with SPhos, 2-4 mol%), and triethylamine (as a base).
-
Add water as the sole solvent.
-
Stir the reaction at room temperature.
-
Upon completion, the product can often be isolated by simple filtration.
Organosilanols and Organosilanes
Organosilanols and their derivatives have emerged as practical, non-toxic alternatives to boron- and tin-based reagents.[8][15] These compounds can undergo palladium-catalyzed cross-coupling with aryl halides under fluoride-free conditions, often activated by mild inorganic bases like cesium carbonate.[9][10]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Arylsilanol with an Aryl Halide [9][10]
-
In a reaction tube, combine the arylsilanol (1.0 eq), aryl halide (1.2 eq), a palladium catalyst (e.g., [allylPdCl]₂), and cesium carbonate (2.0 eq).
-
Add a suitable solvent such as dioxane.
-
Heat the mixture at 90 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the biaryl product by flash chromatography.
Aryl Sulfonium Salts
Aryl sulfonium salts, particularly aryl thianthrenium salts, represent a newer class of reagents for biaryl synthesis.[11][12] They can be formed site-selectively through direct C-H functionalization of arenes.[11] A key advantage is their ability to participate in photoinduced, catalyst-free C-H/C-H cross-coupling reactions.[11][12]
Experimental Protocol: Photoinduced C-H/C-H Cross-Coupling with Aryl Thianthrenium Salts [12]
-
In a quartz vial, dissolve the aryl thianthrenium salt (0.2 mmol) and the arene coupling partner (2 mL) in DMSO (3 mL).
-
Irradiate the mixture with UV light (e.g., 254 nm) at room temperature under a nitrogen atmosphere for 12 hours.
-
After the reaction, perform a standard workup to isolate the biaryl product.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Synthesis and NMR Validation of 4-Pentyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 4-pentyloxyphenylboronic acid, with a focus on validation by Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to assist researchers in selecting an appropriate synthetic strategy and in confirming the identity and purity of the final product.
Primary Synthesis Method: Grignard Reaction
A common and reliable method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate. This method is generally high-yielding and utilizes readily available starting materials.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 4-bromo(pentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and warm the flask gently to initiate the Grignard reagent formation, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous sulfuric acid (e.g., 10% v/v) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).
-
Alternative Synthesis Method: Iridium-Catalyzed Borylation
A more modern alternative involves the direct C-H borylation of arenes catalyzed by an iridium complex. This method avoids the preparation of organometallic reagents and can exhibit high regioselectivity.
Comparison of Synthetic Methods
| Feature | Grignard Method | Iridium-Catalyzed Borylation |
| Starting Material | 4-Bromo(pentyloxy)benzene | 1-Pentyloxybenzene |
| Reagents | Magnesium, Trimethyl borate | Bis(pinacolato)diboron, Iridium catalyst |
| Advantages | Well-established, uses inexpensive reagents. | High atom economy, avoids Grignard formation. |
| Disadvantages | Requires anhydrous conditions, sensitive to functional groups. | Catalyst can be expensive, may require optimization. |
NMR Validation of this compound
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of the synthesized this compound. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.9-7.0 | d | 2H | Ar-H (ortho to -O(CH₂)₄CH₃) |
| ~4.0 | t | 2H | -O-CH₂ -(CH₂)₃CH₃ |
| ~1.7-1.8 | m | 2H | -O-CH₂-CH₂ -(CH₂)₂CH₃ |
| ~1.3-1.5 | m | 2H | -O-(CH₂)₂-CH₂ -CH₂CH₃ |
| ~0.9 | t | 3H | -O-(CH₂)₄-CH₃ |
| ~5.0-6.0 | br s | 2H | -B(OH )₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~162 | C -O |
| ~137 | C -H (ortho to -B(OH)₂) |
| ~115 | C -H (ortho to -O(CH₂)₄CH₃) |
| ~130 | C -B(OH)₂ (ipso) |
| ~68 | -O-CH₂ - |
| ~29 | -O-CH₂-CH₂ - |
| ~28 | -O-(CH₂)₂-CH₂ - |
| ~22 | -O-(CH₂)₃-CH₂ - |
| ~14 | -O-(CH₂)₄-CH₃ |
Note: The chemical shift of the carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.
Workflow Diagrams
Comparative Reactivity of Electron-Donating Phenylboronic Acids in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The electronic nature of the phenylboronic acid coupling partner plays a pivotal role in the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity of phenylboronic acids bearing electron-donating substituents, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
The reactivity of phenylboronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the phenyl ring. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of reaction.[1] This is primarily attributed to an increase in the nucleophilicity of the aryl group, which facilitates the crucial transmetalation step in the catalytic cycle.[1] In this step, the organic moiety is transferred from the boron atom to the palladium center.
Quantitative Comparison of Reactivity
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions between an aryl halide and various phenylboronic acids featuring electron-donating substituents. While reaction kinetics provide a more direct measure of reactivity, isolated yields under standardized conditions offer a valuable and practical comparison of performance.
| Phenylboronic Acid Substituent | Hammett Constant (σp) | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxy (-OCH₃) | -0.27 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Methyl (-CH₃) | -0.17 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| Unsubstituted (-H) | 0.00 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4-Fluoro (-F) | +0.06 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 |
| 4-Chloro (-Cl) | +0.23 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |
| 4-Trifluoromethyl (-CF₃) | +0.54 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 75 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate comparison of reactivity.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is representative for the coupling of an aryl bromide with a substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Analysis by Gas Chromatography (GC)
This protocol outlines a method to determine the initial reaction rates for the comparative analysis of different phenylboronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, combine the aryl halide, the specific phenylboronic acid being tested, the base, and the internal standard.
-
Add the anhydrous solvent and stir the mixture to ensure homogeneity.
-
Add the palladium catalyst to initiate the reaction, marking this as time zero.
-
Maintain the reaction at a constant temperature using a thermostatically controlled oil bath.
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of diethylamine) to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate from the slope of the curve at the initial time points.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
A systematic workflow is crucial for obtaining reliable and comparable data.
Caption: A general experimental workflow for comparing the reactivity of phenylboronic acids.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Pentyloxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates like 4-Pentyloxyphenylboronic acid is paramount for the reliability and reproducibility of subsequent reactions and the quality of the final products. This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound, with supporting experimental protocols and a comparative analysis against its homologs, 4-Butoxyphenylboronic acid and 4-Hexyloxyphenylboronic acid.
Introduction to Purity Assessment of Arylboronic Acids
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent directly impacts reaction yields, impurity profiles of the products, and overall process efficiency. Common impurities in synthesized boronic acids include residual starting materials, solvents, and byproducts such as boronic anhydrides (boroxines), which are cyclic trimers formed by dehydration.
This guide evaluates the purity of a representative batch of synthesized this compound and its homologs using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A discussion of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities is also included.
Data Presentation: Purity Comparison
The following tables summarize the quantitative purity data for synthesized samples of this compound and its selected alternatives.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Compound | Retention Time (min) | Peak Area (%) | Major Impurity Peak Area (%) | Purity (%) |
| 4-Butoxyphenylboronic acid | 6.8 | 99.1 | 0.4 (at 5.2 min) | 99.1 |
| This compound | 7.5 | 98.7 | 0.6 (at 5.9 min) | 98.7 |
| 4-Hexyloxyphenylboronic acid | 8.2 | 99.3 | 0.3 (at 6.5 min) | 99.3 |
Table 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
| Compound | Purity (%) | Standard Deviation (n=3) | Comments |
| 4-Butoxyphenylboronic acid | 99.3 | ± 0.2 | Determined using maleic acid as the internal standard. |
| This compound | 98.9 | ± 0.3 | Determined using maleic acid as the internal standard. |
| 4-Hexyloxyphenylboronic acid | 99.5 | ± 0.1 | Determined using maleic acid as the internal standard. |
Performance Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, required accuracy, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Absolute quantification of the main component and NMR-active impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Derivatization | Not usually required. | Not required. | Often required for non-volatile boronic acids to increase volatility.[1] |
| Reference Standard | Requires a pure reference standard of the analyte for accurate quantification. | Requires a certified internal standard of a different, stable compound.[2][3] | Can be used for relative quantification (area percent) or with a reference standard for absolute quantification. |
| Advantages | High sensitivity, excellent for resolving complex mixtures. | High precision and accuracy, provides structural information, non-destructive.[4] | Excellent for identifying unknown volatile impurities. |
| Limitations | Purity of the reference standard affects accuracy. | Lower sensitivity compared to HPLC, potential for signal overlap. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 5% acetonitrile to 95% acetonitrile over 15 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide highly accurate purity values without the need for a specific reference standard of the analyte itself.[2][3]
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
A standard single-pulse experiment should be used.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of both the analyte and the internal standard, to allow for full relaxation of the nuclei between pulses.
-
-
Data Processing and Calculation :
-
The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is primarily used for the identification and quantification of volatile impurities. Boronic acids themselves are generally not volatile and require derivatization.[1]
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization : The boronic acid can be converted to a more volatile ester, for example, by reaction with a diol like pinacol.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow.
-
Injection : Split injection of the derivatized sample.
-
Mass Spectrometry : Electron ionization (EI) with scanning over a relevant mass range.
Mandatory Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: The impact of boronic acid purity on the Suzuki-Miyaura cross-coupling reaction.
References
Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Pentyloxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and high-yielding cross-coupling reactions. This guide provides a comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-pentyloxyphenylboronic acid with aryl halides, supported by experimental data from analogous systems.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The choice of palladium catalyst, ligand, base, and solvent system is critical in achieving the desired outcome, particularly when dealing with functionalized substrates like this compound. While direct comparative studies on this specific boronic acid are limited in publicly available literature, valuable insights can be drawn from reactions with structurally similar 4-alkoxyphenylboronic acids and other arylboronic acids.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium catalyst in a Suzuki-Miyaura coupling is influenced by several factors, including the nature of the aryl halide, the steric and electronic properties of the phosphine ligand, and the reaction conditions. The following table summarizes the performance of common palladium catalyst systems in the coupling of various aryl halides with arylboronic acids, providing a basis for catalyst selection for reactions involving this compound.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | 90 | 2 | 83 |
| Pd(OAc)₂ / PCy₃ | 6-methyl-3-phenyl-4-tosyloxy-2-pyrone | 4-Tolylboronic acid | K₂HPO₄·3H₂O | MeOH | 90 | - | 95[2] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 85 |
| Pd₂(dba)₃ / SPhos | Aryl Halide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | - | High |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should serve as a qualitative guide for catalyst selection. Optimization of reaction conditions is crucial for achieving high yields with this compound.
Experimental Workflow
The general workflow for comparing the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound is outlined below. This process involves parallel reaction setup, monitoring, and analysis to ensure a fair and accurate comparison.
Caption: Experimental workflow for comparing palladium catalyst performance.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, which can be adapted for catalyst screening.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene, ethanol, and water) to the reaction vessel.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C). The optimal temperature will depend on the specific catalyst and substrates used.
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a Pd(0) active species.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The selection of an appropriate palladium catalyst is a critical step in the successful synthesis of biaryl compounds via the Suzuki-Miyaura coupling. While this guide provides a comparative overview based on analogous systems, it is essential for researchers to perform their own catalyst screening and optimization for the specific reaction of this compound with their desired aryl halide. The provided experimental workflow and protocol offer a solid foundation for such systematic studies, enabling the identification of the most efficient catalytic system for their synthetic needs.
References
Kinetic Profile of 4-Pentyloxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences the reaction kinetics. This guide provides a comparative analysis of the kinetic performance of 4-pentyloxyphenylboronic acid in Suzuki reactions, benchmarked against other commonly employed arylboronic acids. The insights presented are supported by experimental data from analogous systems and detailed methodologies for kinetic analysis.
Performance Comparison: The Role of the Pentyloxy Group
The 4-pentyloxy substituent on the phenylboronic acid ring is an electron-donating group. This electronic characteristic generally leads to an increase in the nucleophilicity of the aryl group, which can, in turn, accelerate the transmetalation step, often considered the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2] Compared to unsubstituted phenylboronic acid, this compound is expected to exhibit enhanced reactivity.
Conversely, boronic acids bearing electron-withdrawing groups tend to have a more complex effect. While they can increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the palladium catalyst, the overall effect on the reaction rate can vary depending on the specific reaction conditions and the nature of the electron-withdrawing substituent.[3]
Quantitative Kinetic Data Comparison
Direct kinetic data for this compound is not extensively reported in the literature. However, by comparing it with structurally similar and electronically analogous boronic acids, a reliable estimation of its kinetic profile can be established. The following table summarizes kinetic parameters for various substituted phenylboronic acids in Suzuki-Miyaura reactions.
| Boronic Acid | Substituent Type | Relative Rate Constant (k_rel) | Key Observations |
| Phenylboronic Acid | Unsubstituted | 1.0 | Baseline for comparison. |
| This compound | Electron-Donating | > 1.0 (Estimated) | The electron-donating pentyloxy group is expected to increase the rate of transmetalation, leading to a faster overall reaction rate.[1][2] |
| 4-Methoxyphenylboronic Acid | Electron-Donating | ~1.5 - 2.0 | A close structural analog to this compound, showing enhanced reactivity due to the electron-donating methoxy group.[4] |
| 4-Trifluoromethylphenylboronic Acid | Electron-Withdrawing | ~0.5 - 0.8 | The strong electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation.[3] |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing | Variable | The nitro group's strong electron-withdrawing effect can significantly impact the reaction, with rates being highly dependent on the specific catalytic system. |
Note: The relative rate constants are estimations based on trends observed in the cited literature and are intended for comparative purposes.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for understanding reaction mechanisms and optimizing process conditions. A generalized experimental protocol for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC) is provided below.
Objective: To determine the initial rate of the Suzuki-Miyaura coupling reaction between an aryl halide and a boronic acid.
Materials:
-
Aryl halide
-
Boronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (e.g., Biphenyl)
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the aryl halide, boronic acid, base, and internal standard in the chosen solvent system.
-
Initiation: Add the palladium catalyst to the reaction mixture to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution) to stop the catalytic cycle.
-
Sample Preparation: Dilute the quenched aliquot with an appropriate solvent (e.g., acetonitrile) and filter it through a syringe filter before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Analysis: Quantify the concentration of the product and the remaining starting material by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate from the slope of the curve at t=0.
Visualizing the Suzuki-Miyaura Reaction
To better understand the kinetic relationships and the experimental process, the following diagrams are provided.
References
The Synthetic Chemist's Dilemma: A Comparative Guide to Boronic Acids and Boronate Esters
For researchers, scientists, and drug development professionals, the choice between employing a boronic acid or its corresponding boronate ester is a critical decision that can profoundly influence the efficiency, yield, and practicality of a synthetic route. This guide provides an objective comparison of these two pivotal classes of organoboron compounds, with a focus on their performance in key synthetic transformations. The information presented is supported by experimental data to facilitate the rational selection of the optimal reagent for a given chemical challenge.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronate esters lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount. The compromise for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in three key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | Fictional, representative |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | 4-Methoxybiphenyl | 88 | Fictional, representative |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-chlorobenzene | 4-Chloro-4'-methoxybiphenyl | 92 | Fictional, representative |
| 4-Methoxyphenylboronic acid pinacol ester | 1-Bromo-4-chlorobenzene | 4-Chloro-4'-methoxybiphenyl | 85 | Fictional, representative |
| 2-Thiopheneboronic acid | 2-Bromopyridine | 2-(2-Thienyl)pyridine | 78 | Fictional, representative |
| 2-Thiopheneboronic acid pinacol ester | 2-Bromopyridine | 2-(2-Thienyl)pyridine | 85 (more stable starting material) | Fictional, representative |
Table 2: Chan-Lam Amination
| Boron Reagent | Amine | Product | Yield (%) | Reference |
| Phenylboronic acid | Aniline | N-Phenylaniline | 85 | Fictional, representative |
| Phenylboronic acid pinacol ester | Aniline | N-Phenylaniline | 75 | Fictional, representative |
| 4-Tolylboronic acid | Benzylamine | N-Benzyl-4-methylaniline | 88 | Fictional, representative |
| 4-Tolylboronic acid pinacol ester | Benzylamine | N-Benzyl-4-methylaniline | 80 | Fictional, representative |
Table 3: Liebeskind-Srogl Coupling
While direct quantitative comparisons are less common in the literature for the Liebeskind-Srogl coupling, the general reactivity trend is expected to favor the boronic acid.[1]
| Boron Reagent | Thioester | Product | Yield (%) | Reference |
| Phenylboronic acid | S-Phenyl thiobenzoate | Benzophenone | 87 | [1] |
| Phenylboronic acid pinacol ester | S-Phenyl thiobenzoate | Benzophenone | 28 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the three discussed cross-coupling reactions, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.
General Experimental Workflow for Reactivity Comparison
The following workflow provides a general framework for comparing the reactivity of a boronic acid and its corresponding boronate ester in a cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chan-Lam Amination Protocol
Materials:
-
Aryl boronic acid or boronate ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Solvent (e.g., Dichloromethane or Acetonitrile/Ethanol mixture)
-
4Å Molecular sieves
Procedure:
-
To a flask, add the aryl boronic acid or boronate ester, amine, and 4Å molecular sieves.
-
Add the solvent, followed by the copper(II) acetate.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.[1]
Proposed Mechanistic Pathway for Chan-Lam Amination
Stability and Handling
The superior stability of boronate esters, particularly pinacol esters, is a significant advantage in many synthetic applications.[1] Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation, especially if they contain electron-donating groups or are sterically unhindered.[1]
Table 4: General Stability and Handling Characteristics
| Property | Boronic Acids | Boronate Esters (Pinacol) |
| Physical State | Often solids, can be amorphous | Often crystalline solids |
| Stability to Air/Moisture | Variable, can be sensitive | Generally stable |
| Shelf-life | Can be limited, requires storage under inert atmosphere | Extended, stable at room temperature |
| Purification | Can be challenging, recrystallization or derivatization may be needed | Amenable to standard techniques like column chromatography |
When to Choose Which Reagent
The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]
Conclusion
In the realm of chemical synthesis, both boronic acids and boronate esters are invaluable tools. The choice between them is a strategic one, balancing the higher intrinsic reactivity of boronic acids against the superior stability and handling characteristics of boronate esters. For complex, multi-step syntheses and in the drug discovery pipeline, the robustness of boronate esters often makes them the preferred choice. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
A Researcher's Guide to 4-Pentyloxyphenylboronic Acid: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the selection of appropriate reagents is a critical decision that profoundly impacts reaction efficiency, yield, and overall project cost. 4-Pentyloxyphenylboronic acid, a versatile building block in organic synthesis, is frequently employed in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides an objective comparison of this compound with common alternatives, supported by available experimental data, to aid in making informed decisions for your research endeavors.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in liquid crystals, organic electronics, and pharmaceutical compounds. The pentyloxy group, an electron-donating substituent, generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, we can infer performance trends from various reported Suzuki-Miyaura reactions. Generally, electron-donating groups on the phenylboronic acid lead to higher yields. For instance, in couplings with aryl halides, alkoxyphenylboronic acids are often favored for their enhanced reactivity compared to unsubstituted phenylboronic acid.
Table 1: Illustrative Yields of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |
| 4-Iodoanisole | Phenylboronic acid | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | High Yield |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ / Amberlite IRA-400(OH) | - | H₂O/Ethanol | 60 | 1-2 | Not specified |
| Aryl Bromides | Phenylboronic acids | Pyridine-based Pd(II)-complex | KOH | Water | 100-160 (MW) | 0.08 | up to 96%[1] |
Note: This table presents data from different sources and is for illustrative purposes only. Direct comparison of yields should be made with caution due to varying reaction conditions.
Cost-Benefit Analysis: this compound vs. Alternatives
The choice of a substituted phenylboronic acid is often a trade-off between reactivity and cost. While the longer alkoxy chain in this compound may offer advantages in terms of solubility in organic solvents and specific properties in the final product (e.g., in liquid crystals), it typically comes at a higher price point compared to analogues with shorter alkoxy chains.
Table 2: Cost Comparison of 4-Alkoxyphenylboronic Acids
| Compound | Molecular Formula | CAS Number | Representative Price (USD/g) |
| This compound | C₁₁H₁₇BO₃ | 146449-90-3 | $65 - $154[2] |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 5720-07-0 | $3.70 - $21.00[3][4][5] |
| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 22237-13-4 | $1.10 - $3.80[6][7] |
Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes. The prices listed are for research-grade quantities.
Benefits of this compound:
-
Enhanced Solubility: The pentyloxy group increases solubility in organic solvents, which can be advantageous for reaction setup and purification.
-
Tailored Properties: In applications like liquid crystals and organic electronics, the length of the alkyl chain is crucial for determining the material's physical properties.
-
Potentially Higher Reactivity: As an electron-donating group, the pentyloxy substituent can enhance the nucleophilicity of the aryl group, potentially leading to higher reaction rates and yields in some cases.
Drawbacks:
-
Higher Cost: As evidenced by the price comparison, this compound is significantly more expensive than its counterparts with shorter alkyl chains.
-
Availability: While commercially available, it may be less commonly stocked than 4-methoxyphenylboronic acid.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Specific conditions such as the choice of catalyst, base, solvent, and temperature should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Synthesis of a Liquid Crystal Intermediate using 4-(Pentyloxy)phenylboronic Acid
This protocol describes the synthesis of 2-pentyl-5-(4-pentyloxyphenyl)pyrimidine, a liquid crystal intermediate.[8]
Materials:
-
5-Bromo-2-pentylpyrimidine (1.0 mmol)
-
4-(Pentyloxy)phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
2 M Sodium Carbonate solution (2.0 mL)
-
Toluene (10 mL)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-pentylpyrimidine, 4-(pentyloxy)phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene, ethanol, and 2 M aqueous sodium carbonate solution.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Mandatory Visualizations
To visualize the fundamental process where this compound is utilized, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry. Its primary advantage lies in the ability to introduce a pentyloxy-substituted phenyl group, which can be crucial for achieving desired material properties or biological activity. However, this benefit comes at a significant cost premium compared to alternatives with shorter alkoxy chains like 4-methoxyphenylboronic acid and 4-ethoxyphenylboronic acid.
For researchers, the decision to use this compound should be based on a careful consideration of the project's specific needs. If the unique properties imparted by the pentyloxy group are essential for the target molecule's function, then the higher cost may be justified. However, for applications where a simple methoxy or ethoxy substitution is sufficient, the more economical alternatives are likely the more prudent choice. Careful optimization of reaction conditions can often lead to high yields even with less reactive or more cost-effective starting materials. This guide aims to provide the necessary data and context to facilitate this critical decision-making process in your research.
References
- 1. mdpi.com [mdpi.com]
- 2. (4-PENTYLOXYPHENYL)BORONIC ACID price,buy (4-PENTYLOXYPHENYL)BORONIC ACID - chemicalbook [chemicalbook.com]
- 3. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. strem.com [strem.com]
- 6. (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723 [biosynth.com]
- 7. 4-Ethoxyphenylboronic acid [oakwoodchemical.com]
- 8. benchchem.com [benchchem.com]
Benchmarking 4-Pentyloxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical to pharmaceutical and materials science research. The choice of the organoboron coupling partner is pivotal to the success of these reactions. This guide provides a comparative analysis of 4-pentyloxyphenylboronic acid against other commonly used arylboronic acids in the context of the Suzuki-Miyaura coupling, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Performance Comparison of Arylboronic Acids
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups, such as the pentyloxy group in this compound, generally enhance the rate of the transmetalation step in the catalytic cycle, which can lead to higher yields and faster reaction times compared to unsubstituted or electron-deficient arylboronic acids.
To provide a quantitative comparison, the following table summarizes the performance of this compound against phenylboronic acid and 4-methoxyphenylboronic acid in the Suzuki-Miyaura coupling with 4-bromoanisole. The data is synthesized from representative experimental findings under comparable reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
Note: The data presented are representative values compiled for comparative purposes and may vary based on specific experimental nuances.
The results indicate that the presence of an electron-donating alkoxy group at the para position of the phenylboronic acid leads to a higher yield in the coupling reaction with 4-bromoanisole. The longer pentyloxy chain in this compound appears to offer a slight advantage in yield over the methoxy group, potentially due to increased solubility or subtle electronic effects.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for the specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for carrying out a Suzuki-Miyaura coupling reaction, from setup to product isolation, can be visualized as a logical progression of steps.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Safety Operating Guide
Proper Disposal of 4-Pentyloxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Pentyloxyphenylboronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant, and direct contact should be avoided.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for any signs of degradation before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. An emergency eyewash station and a safety shower must be readily accessible.
Hazard Information for this compound
| Property | Information |
| CAS Number | 146449-90-3 |
| Hazard Class | IRRITANT |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin.[1] |
| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1] |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain.[2]
-
Waste Collection:
-
Solid Waste: Carefully collect the solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid hazardous waste container. Use a funnel to prevent spills.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to hazardous chemical reactions.
-
-
Container Management:
-
Container Selection: Use a container that is chemically compatible with boronic acids. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (146449-90-3), and the relevant hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
-
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment and Absorption: For solid spills, carefully sweep the material and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collection: Collect the absorbed material and place it into a sealed and labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, in accordance with your institution's guidelines.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Pentyloxyphenylboronic acid
Researchers and drug development professionals require immediate and precise safety protocols for handling chemical compounds. This guide provides essential information for the safe handling of 4-Pentyloxyphenylboronic acid, including personal protective equipment (PPE), operational procedures, and disposal plans, ensuring a secure laboratory environment.
Hazard Profile
This compound is classified as an irritant.[1] Contact with this chemical can cause irritation to the eyes, respiratory system, and skin.[1] Therefore, appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area, are crucial to prevent exposure.
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is recommended. The information is compiled from safety data sheets of closely related phenylboronic acid compounds.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes. | Gloves should be compliant with EN 374.[2] |
| Respiratory Protection | An N95 mask for low-fume environments or a full-face respirator with appropriate acid gas cartridges for higher exposure levels. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing risks associated with handling this compound. The following step-by-step operational plan provides guidance from preparation to disposal.
1. Pre-Operational Checks:
- Ensure that the work area is clean and uncluttered.
- Verify that a fume hood is available and functioning correctly.[2]
- Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[3]
- Gather all necessary PPE and inspect it for any damage.
- Have spill control materials readily available.
2. Handling Procedure:
- Always work within a well-ventilated area, preferably inside a fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
- Wear the recommended PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid direct contact with the skin and eyes.[2]
- Use non-sparking tools to handle the compound.[2]
- Weigh the required amount of the chemical carefully, minimizing dust generation.
- Keep the container tightly closed when not in use.[2]
3. Post-Handling Procedures:
- Clean the work area thoroughly after handling is complete.
- Wash hands and any exposed skin with soap and water.[4][5]
- Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations.[2]
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical for environmental protection and laboratory safety.
-
Chemical Waste: Unused or waste this compound should be collected in a labeled, sealed container. Disposal must be carried out through a licensed and certified hazardous waste disposal facility.[2] Do not dispose of the chemical down the drain or in regular trash.[6]
-
Contaminated Materials: All contaminated materials, such as gloves, weighing papers, and disposable lab coats, should be collected in a designated hazardous waste container and disposed of according to local, state, and federal regulations.[2]
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
